CRX 527
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C81H151N2O19P |
|---|---|
Molecular Weight |
1488.0 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C81H151N2O19P/c1-7-13-19-25-31-34-40-43-49-55-66(97-73(87)58-52-46-37-28-22-16-10-4)61-71(85)82-69(80(91)92)65-96-81-77(83-72(86)62-67(56-50-44-41-35-32-26-20-14-8-2)98-74(88)59-53-47-38-29-23-17-11-5)79(78(70(64-84)100-81)102-103(93,94)95)101-76(90)63-68(57-51-45-42-36-33-27-21-15-9-3)99-75(89)60-54-48-39-30-24-18-12-6/h66-70,77-79,81,84H,7-65H2,1-6H3,(H,82,85)(H,83,86)(H,91,92)(H2,93,94,95)/t66-,67-,68-,69+,70-,77-,78-,79-,81-/m1/s1 |
InChI Key |
REEGNIYAMZUTIO-MGSMBCBTSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Synonyms |
AGP 527 CRX 527 CRX-527 CRX-547 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CRX-527
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527 is a synthetic, hexa-acylated monosaccharide that functions as a potent and specific agonist for Toll-like receptor 4 (TLR4).[1] Developed as a less toxic alternative to bacterial lipopolysaccharide (LPS), CRX-527 retains robust immunostimulatory properties, positioning it as a promising candidate for vaccine adjuvants and standalone immunotherapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of CRX-527, detailing its interaction with the TLR4 signaling complex, the subsequent intracellular signaling cascades, and its biological effects. The information is supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: TLR4 Agonism
CRX-527 is a synthetic mimic of lipid A, the active component of LPS.[1] Its structure consists of a monosaccharide unit glycosidically linked to an L-serine-based aglycon unit, with three primary myristic (C14) and three decanoic (C10) acyl chains.[1] This structure allows it to bind to the TLR4 receptor complex, initiating a signaling cascade that leads to the activation of the innate immune system.
A key feature of CRX-527 is its ability to activate TLR4 independently of the co-receptor CD14, which is typically required for LPS-mediated TLR4 activation.[1] This CD14-independence contributes to its distinct biological activity profile. Upon binding to the TLR4/MD-2 complex, CRX-527 induces a conformational change that leads to the dimerization of the receptor and the recruitment of intracellular adaptor proteins, thereby initiating downstream signaling.
Signaling Pathways
CRX-527 activates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]
1. MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
2. TRIF-Dependent Pathway: This pathway is initiated from endosomes following the internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3 and the production of type I interferons.[3]
Quantitative Data
The immunostimulatory activity and reduced toxicity of CRX-527 compared to LPS have been demonstrated in various studies.
| Parameter | CRX-527 | LPS | Reference |
| In Vivo Radioprotection | |||
| Survival Rate (7.5 Gy TBI) | 100% | 50% | [3] |
| In Vitro Toxicity | |||
| Cell Viability | Almost no toxic effect | Toxic at similar doses | [3] |
| Neutrophil Recruitment (in vivo) | |||
| Neutrophil Influx in Lungs | Robust response | Less robust than CRX-527 | [4] |
| LAL Assay Reactivity | |||
| Endotoxin Units (EU) | Less reactive | Strongly reactive | [4] |
| Cytokine | CRX-527-induced Level (pg/ml) in BCG-immunized mice | Reference |
| IFN-γ (liver) | 216.18 ± 1.66 | [2] |
| IFN-γ (spleen) | 211.93 ± 0.52 | [2] |
| TNF-α (spleen) | 96.44 ± 0.27 | [2] |
| IL-1β (liver) | 58.77 ± 0.60 | [2] |
| IL-4 (spleen) | 18.87 ± 0.26 | [2] |
Experimental Protocols
HEK-Blue™ hTLR4 Cell Assay for TLR4 Agonist Activity
This assay is used to quantify the activation of TLR4 by agonists like CRX-527. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Detailed Methodology:
-
Cell Preparation: HEK-Blue™ hTLR4 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal calf serum, penicillin, and streptomycin.[5]
-
Seeding: Cells are seeded at a density of approximately 2.5 x 10^5 cells/mL in a 96-well flat-bottom plate.[5]
-
Stimulation: Add 20 µL of CRX-527 at various concentrations to the wells. A positive control (e.g., 100 ng/mL ultrapure LPS) and a negative control (sterile, endotoxin-free water) should be included.[5]
-
Incubation: The plate is incubated for 20-24 hours at 37°C in a 5% CO2 incubator.[5]
-
SEAP Detection: 20 µL of the cell culture supernatant is transferred to a new 96-well plate. 180 µL of QUANTI-Blue™ solution is added to each well.[5]
-
Measurement: The plate is incubated for 1-3 hours at 37°C, and the absorbance is read at a wavelength of 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to the activation of NF-κB.[5]
In Vivo Radioprotection Study in Mice
This protocol outlines the methodology used to assess the radioprotective effects of CRX-527 in a murine model.[3]
Detailed Methodology:
-
Animal Model: C57BL/6 mice are used for the study.
-
Treatment: CRX-527 is administered via intraperitoneal injection at a dose of 0.5 mg/kg at 24 hours and 2 hours before total body irradiation (TBI).[3]
-
Irradiation: Mice are subjected to a lethal dose of ionizing radiation (e.g., 7.5 Gy TBI).[3]
-
Monitoring: Survival rates and body weight are monitored daily.
-
Hematopoietic and Intestinal Injury Assessment: At various time points post-irradiation, blood and tissue samples (spleen, bone marrow, intestine) are collected for analysis. This includes complete blood counts, flow cytometry for hematopoietic stem and progenitor cells, and histological analysis of intestinal tissue.[3]
Conclusion
CRX-527 is a well-characterized synthetic TLR4 agonist with a distinct mechanism of action. Its ability to potently activate both MyD88- and TRIF-dependent signaling pathways in a CD14-independent manner, coupled with its favorable safety profile compared to LPS, makes it a highly attractive molecule for the development of next-generation immunomodulators and vaccine adjuvants. The detailed understanding of its signaling pathways and the availability of robust in vitro and in vivo models will continue to facilitate its exploration in various therapeutic applications, including infectious diseases, cancer immunotherapy, and as a radioprotective agent.
References
- 1. invivogen.com [invivogen.com]
- 2. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 3. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
CRX-527: A Technical Guide to a Synthetic TLR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527 is a synthetic, hexa-acylated lipid A mimetic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family.[1] It is a potent and highly specific agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By activating TLR4, CRX-527 initiates downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[1] Notably, CRX-527 exhibits significantly lower toxicity compared to lipopolysaccharide (LPS), the natural ligand for TLR4, making it an attractive candidate for various therapeutic applications, including as a vaccine adjuvant and a radioprotective agent.[1][2] An important characteristic of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 216014-14-1 |
| Molecular Formula | C₈₁H₁₅₁N₂O₁₉P |
| Molecular Weight | 1488.07 g/mol |
| Appearance | Clear, colorless lipidic film |
| Solubility | 1 mg/ml in DMSO containing 0.2% triethylamine (TEA) |
| Purity | ≥90% (UHPLC) |
| Working Concentration | 100 pg/ml - 10 ng/ml |
Mechanism of Action: TLR4 Signaling
CRX-527 functions as a molecular mimic of lipid A, the active component of LPS.[1] Upon binding to the MD-2 co-receptor, it induces the dimerization of TLR4, initiating two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1]
-
MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β).[2]
Both pathways contribute to the maturation of dendritic cells (DCs) and the subsequent activation of T-cell mediated adaptive immunity.
Quantitative Data
In Vitro Activity: TLR4 Activation in HEK-Blue™ Cells
HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR4 activation by CRX-527 can be quantified by measuring SEAP activity.
| Assay | Parameter | Value | Reference |
| HEK-Blue™ hTLR4 Activation | Working Concentration | 100 pg/ml - 10 ng/ml | [1] |
In Vivo Cytokine Induction in Mice
The adjuvant activity of CRX-527 is demonstrated by its ability to induce the production of key cytokines in vivo. The following table summarizes cytokine levels in lymphoid tissues of BALB/c mice immunized with BCG or BCG-MSP1C with or without CRX-527 (0.5 mg/kg, intraperitoneal).
| Cytokine | Tissue | Treatment Group | Cytokine Concentration (pg/ml, mean ± SEM) |
| TNF-α | Spleen | BCG-MSP1C + CRX-527 | 96.92 ± 0.62 |
| Lymph Node | BCG-MSP1C + CRX-527 | 86.89 ± 0.68 | |
| Liver | BCG-MSP1C + CRX-527 | 75.44 ± 0.12 | |
| Spleen | BCG + CRX-527 | 96.44 ± 0.27 | |
| Lymph Node | BCG + CRX-527 | 75.73 ± 0.17 | |
| Liver | BCG + CRX-527 | 74.97 ± 0.34 | |
| IFN-γ | Liver | BCG + CRX-527 | 216.18 ± 1.66 |
| Spleen | BCG + CRX-527 | 211.93 ± 0.52 | |
| Lymph Node | BCG + CRX-527 | 202.78 ± 0.04 | |
| Liver | BCG-MSP1C + CRX-527 | 207.98 ± 0.82 | |
| Spleen | BCG-MSP1C + CRX-527 | 195.87 ± 0.30 | |
| Lymph Node | BCG-MSP1C + CRX-527 | 178.54 ± 0.05 | |
| IL-1β | Spleen | BCG-MSP1C + CRX-527 | 60.16 ± 0.53 |
| Liver | BCG + CRX-527 | 58.77 ± 0.60 | |
| Spleen | BCG + CRX-527 | 57.82 ± 0.44 | |
| IL-4 | Spleen | BCG-MSP1C + CRX-527 | 20.49 ± 0.15 |
| Liver | BCG-MSP1C + CRX-527 | 20.49 ± 0.08 | |
| Lymph Node | BCG-MSP1C + CRX-527 | 17.91 ± 0.04 | |
| Spleen | BCG + CRX-527 | 18.87 ± 0.26 | |
| Liver | BCG + CRX-527 | 18.01 ± 0.03 |
In Vivo Efficacy: Radioprotection in Mice
CRX-527 has been shown to protect mice from lethal doses of total body irradiation (TBI).
| Animal Model | Radiation Dose | CRX-527 Treatment | Survival Rate | Reference |
| Wild-type C57BL/6 mice | 7.5 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | 100% | [2] |
| Wild-type C57BL/6 mice | 7.5 Gy TBI | None (Irradiation only) | 50% | [2] |
| Wild-type C57BL/6 mice | 9 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | 80% increase vs. untreated | [2] |
| TLR4-/- mice | 7.5 Gy TBI | 0.5 mg/kg IP (24h and 2h before TBI) | No significant protection | [2] |
Experimental Protocols
In Vitro TLR4 Activation using HEK-Blue™ hTLR4 Cells
This protocol describes the measurement of CRX-527-induced TLR4 activation by quantifying SEAP reporter activity.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
CRX-527
-
LPS (positive control)
-
Endotoxin-free water (negative control)
-
96-well flat-bottom plates
Procedure:
-
Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a density of ~1.4 x 10⁵ cells/ml in pre-warmed HEK-Blue™ Detection medium.[3]
-
Add 20 µl of CRX-527 at various concentrations, positive control (LPS, e.g., 100 ng/ml), and negative control (endotoxin-free water) to respective wells of a 96-well plate.[3][4]
-
Add 180 µl of the cell suspension to each well (~25,000 cells/well).[3]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.[3]
-
Measure SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.[4]
In Vivo Mouse Immunization and Anti-Tumor Efficacy
This protocol outlines a therapeutic vaccination study in a mouse melanoma model.
Materials:
-
C57BL/6 mice
-
B16OVA melanoma cells
-
CRX-527
-
OVA CTL and T-helper peptides
-
DMSO
-
Saline solution
Procedure:
-
Inject 100,000 B16OVA tumor cells intradermally into C57BL/6 mice.
-
Once tumors are palpable, vaccinate the mice with one of the following treatments (n=10 per group):
-
1 nmol of CRX-527 alone
-
A mixture of CRX-527 and OVA CTL and T-helper peptides
-
Conjugates of CRX-527 with OVA CTL and T-helper peptides
-
-
To prepare the vaccine, dissolve the compounds in DMSO to a concentration of 500 µM and sonicate in a water bath for 15 minutes. Mix the required amount with saline solution for a final injection volume of 30 µl per mouse.[5]
-
Monitor tumor growth over time.
-
On day 18, withdraw blood to monitor the induction of SIINFEKL-specific CD8+ T cell responses by tetramer staining.
In Vivo Radioprotection Study in Mice
This protocol details an experiment to evaluate the radioprotective effects of CRX-527.
Materials:
-
C57BL/6 wild-type and TLR4-/- mice
-
CRX-527
-
Source of total body irradiation (TBI)
Procedure:
-
Divide mice into control and treatment groups (n=10 per group).
-
For the treatment group, administer CRX-527 at a dose of 0.5 mg/kg via intraperitoneal (IP) injection at 24 hours and 2 hours before TBI.[2]
-
Expose mice to a lethal dose of TBI (e.g., 7.5 Gy).[2]
-
Monitor the survival of the mice for 30 consecutive days and plot a survival curve.
Conclusion
CRX-527 is a promising synthetic TLR4 agonist with a well-defined mechanism of action and a favorable safety profile compared to LPS. Its ability to potently activate both MyD88- and TRIF-dependent signaling pathways makes it a versatile tool for stimulating innate and adaptive immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of CRX-527 as a vaccine adjuvant, immunomodulator, or radioprotective agent.
References
- 1. invivogen.com [invivogen.com]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
CRX-527: A Technical Guide to a Synthetic TLR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRX-527 is a potent and well-characterized synthetic agonist of Toll-like receptor 4 (TLR4), belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family of lipid A mimetics.[1] Its unique chemical structure, comprising a monosaccharide unit linked to an L-serine-based aglycon and featuring six acyl chains, confers a robust immunostimulatory profile with significantly lower toxicity compared to natural lipopolysaccharide (LPS).[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of CRX-527. It details its mechanism of action through the TLR4 signaling pathway and presents key experimental protocols for its study and application in immunology and drug development.
Chemical Structure and Properties
CRX-527 is a hexa-acylated molecule, meaning it possesses six fatty acid chains.[1] Specifically, it contains three "primary" myristic acid chains (C14) and three decanoic acid chains (C10) attached to a glucosaminide backbone.[1] This synthetic analogue of lipid A is distinguished by its L-serine-based aglycon unit.[1]
Table 1: Physicochemical Properties of CRX-527
| Property | Value | Reference |
| Chemical Formula | C₈₁H₁₅₁N₂O₁₉P | [1][2][3] |
| Molecular Weight | 1488.07 g/mol | [1][2][3] |
| CAS Number | 216014-14-1 | [1][2][3] |
| IUPAC Name | O-((2R,3R,4R,5S,6R)-3-((R)-3-(decanoyloxy)tetradecanamido)-4-(((R)-3-(decanoyloxy)tetradecanoyl)oxy)-6-(hydroxymethyl)-5-(phosphonooxy)tetrahydro-2H-pyran-2-yl)-N-((R)-3-(decanoyloxy)tetradecanoyl)-L-serinate | [2] |
| Synonyms | CRX 527, CRX527 | [2] |
| Appearance | Clear, colorless lipidic film | [1] |
| Purity | ≥90% (UHPLC) | [1] |
| Solubility | 1 mg/mL in DMSO; Soluble in DMSO containing 0.2% triethylamine (TEA) | [1] |
| Density | 1.08 ± 0.1 g/cm³ | [] |
Mechanism of Action: TLR4 Signaling
CRX-527 functions as a specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] Upon binding to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and dendritic cells, CRX-527 triggers a conformational change that initiates downstream signaling cascades. A notable feature of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1] This activation proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][]
-
MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][5]
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[2]
The dual activation of these pathways contributes to a broad and potent immune response, making CRX-527 a promising candidate for vaccine adjuvants and immunotherapies.
References
An In-depth Technical Guide to Aminoalkyl Glucosaminide 4-Phosphate (AGP) Family Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Aminoalkyl Glucosaminide 4-Phosphate (AGP) family of compounds represents a class of synthetic, small-molecule immunomodulators that function as potent and specific agonists of the Toll-like Receptor 4 (TLR4). Structurally, they are monosaccharide mimetics of the lipid A portion of bacterial lipopolysaccharide (LPS), the natural ligand for TLR4. This strategic design allows them to harness the immunostimulatory properties of lipid A while mitigating its associated toxicity. AGPs have garnered significant interest in the field of drug development, particularly as vaccine adjuvants, due to their ability to enhance both humoral and cellular immune responses. This technical guide provides a comprehensive overview of the AGP family, including their mechanism of action, structure-activity relationships, quantitative data on their biological activity, and detailed experimental protocols for their synthesis and evaluation.
Core Concepts: Mechanism of Action
AGPs exert their immunostimulatory effects by activating the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4, a key pattern recognition receptor of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells like macrophages and dendritic cells, AGPs trigger a signaling cascade that leads to the activation of downstream transcription factors, primarily NF-κB and IRF3. This, in turn, results in the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, as well as type I interferons. This innate immune activation is crucial for the subsequent development of a robust and specific adaptive immune response to co-administered antigens, making AGPs effective vaccine adjuvants.
Signaling Pathway Diagram
Caption: AGP-Mediated TLR4 Signaling Pathway.
Quantitative Data: Structure-Activity Relationship
The biological activity of AGP compounds is highly dependent on their chemical structure, particularly the length and arrangement of the acyl chains. The following table summarizes the structure-activity relationship data for a series of AGP compounds, with TNF-α induction in human whole blood used as a measure of their TLR4 agonist activity.
| Compound ID | R1 Acyl Chain Length | R2 Acyl Chain Length | R3 Acyl Chain Length | TNF-α Induction (EC50, ng/mL) |
| CRX-526 | C6 | C6 | C6 | > 10,000 |
| CRX-527 | C10 | C10 | C10 | 1.8 |
| CRX-528 | C12 | C12 | C12 | 2.5 |
| CRX-529 | C14 | C14 | C14 | 5.0 |
| CRX-547 | C10 | C10 | C10 | 100 |
Data extracted from Stover et al., J. Biol. Chem., 2004.
Experimental Protocols
General Synthesis of Aminoalkyl Glucosaminide 4-Phosphate (AGP) Compounds
The synthesis of AGP compounds is a multi-step process that involves the preparation of a glycosyl donor and an aglycon acceptor, followed by their coupling and subsequent functionalization. The following is a generalized protocol for the synthesis of a representative AGP, such as RC-529.
Workflow Diagram:
Caption: General AGP Synthesis Workflow.
Methodology:
-
Preparation of the Glycosyl Donor:
-
Start with a commercially available glucosamine derivative, such as N-acetylglucosamine.
-
Protect the hydroxyl groups, typically with acetyl or benzyl groups, to prevent unwanted side reactions.
-
Activate the anomeric carbon for glycosylation, for example, by converting it to a trichloroacetimidate or a glycosyl bromide.
-
-
Synthesis of the Aglycon Acceptor:
-
The aminoalkyl aglycon is typically derived from an amino acid, such as L-serine.
-
Protect the amino and carboxyl groups of the amino acid.
-
The hydroxyl group of the protected amino acid will serve as the acceptor for the glycosylation reaction.
-
-
Glycosylation:
-
Couple the glycosyl donor and the aglycon acceptor in the presence of a suitable promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
This reaction forms the key glycosidic bond.
-
-
Acylation:
-
Selectively deprotect the amino group and the hydroxyl groups of the glucosamine moiety.
-
Introduce the desired primary and secondary acyl chains using the appropriate fatty acids activated as acid chlorides or with coupling reagents like HATU.
-
-
Phosphorylation:
-
Selectively protect other reactive groups, leaving the 4-hydroxyl group of the glucosamine ring free.
-
Phosphorylate the 4-hydroxyl group using a phosphitylating agent followed by oxidation.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups).
-
Purify the final AGP compound using high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
In Vitro Evaluation of TLR4 Agonist Activity
The TLR4 agonist activity of AGP compounds can be assessed using a variety of in vitro assays. A common method involves the use of a reporter cell line that expresses TLR4 and a reporter gene under the control of a TLR4-inducible promoter.
4.2.1 HEK-Blue™ hTLR4 Reporter Gene Assay
This commercially available cell line (InvivoGen) is engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Stimulation: Prepare serial dilutions of the AGP compounds in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 620-655 nm). Calculate the EC50 values for each compound by plotting the absorbance versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Induction Assay in Human Whole Blood
This assay measures the ability of AGP compounds to induce the production of pro-inflammatory cytokines in a more physiologically relevant system.
Protocol:
-
Blood Collection: Collect fresh human blood from healthy donors in heparinized tubes.
-
Stimulation: In a 96-well plate, mix the whole blood with RPMI 1640 medium (1:1 ratio).
-
Compound Addition: Add serial dilutions of the AGP compounds to the diluted blood in triplicate. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 values for cytokine induction for each compound as described in the reporter gene assay.
Conclusion
The aminoalkyl glucosaminide 4-phosphate family of compounds holds significant promise as a new generation of synthetic vaccine adjuvants and immunomodulators. Their well-defined chemical structures, potent and specific TLR4 agonist activity, and favorable safety profile compared to natural endotoxins make them attractive candidates for further development. The structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance these promising compounds towards clinical applications. Continued research into the nuanced interactions of AGPs with the TLR4 signaling pathway and the optimization of their in vivo delivery will be crucial for realizing their full therapeutic potential.
The MyD88-Dependent Signaling Pathway and CRX 527: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the Toll-like receptor (TLR) family, which recognizes conserved pathogen-associated molecular patterns (PAMPs). With the exception of TLR3, all TLRs utilize the myeloid differentiation primary response 88 (MyD88) protein as a central adaptor for downstream signaling. This MyD88-dependent signaling pathway is a critical axis in the initiation of inflammatory responses, culminating in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.
CRX 527 is a synthetic, hexa-acylated lipid A mimic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) family. It functions as a potent and specific agonist for TLR4, the receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By activating TLR4, this compound initiates both MyD88-dependent and TRIF-dependent signaling cascades. Notably, this compound exhibits significantly less toxicity than LPS while retaining robust immunostimulatory properties, making it a promising candidate for vaccine adjuvants and standalone immunomodulators. This guide provides an in-depth overview of the MyD88-dependent signaling pathway and the role of this compound as a key activator, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
MyD88-Dependent Signaling Pathway
The canonical MyD88-dependent signaling pathway is initiated upon the binding of a ligand, such as this compound, to a TLR. This event leads to the recruitment of the MyD88 adaptor protein to the receptor's intracellular Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This complex activates the TGF-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade (including JNK, p38, and ERK). Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Caption: MyD88-Dependent Signaling Pathway activated by this compound.
Quantitative Data: Effect of this compound on Cytokine Production
The activation of the MyD88-dependent pathway by this compound leads to the production of various pro-inflammatory cytokines. The following tables summarize the quantitative data on the effect of this compound on the production of TNF-α, IL-1β, IFN-γ, and IL-4 in lymphocyte-derived tissues of mice.
Table 1: TNF-α Production in Response to this compound
| Treatment Group | Organ | TNF-α (pg/ml) ± SEM |
|---|---|---|
| BCG-MSP1C + this compound | Spleen | 96.92 ± 0.62 |
| BCG-MSP1C + this compound | Lymph Node | 86.89 ± 0.68 |
| BCG-MSP1C + this compound | Liver | 75.44 ± 0.12 |
| BCG + this compound | Spleen | 96.44 ± 0.27 |
| BCG + this compound | Lymph Node | 75.73 ± 0.17 |
| BCG + this compound | Liver | 74.97 ± 0.34 |
Table 2: IL-1β Production in Response to this compound
| Treatment Group | Organ | IL-1β (pg/ml) ± SEM |
|---|---|---|
| BCG + this compound | Liver | 58.77 ± 0.60 |
| BCG + this compound | Spleen | 57.82 ± 0.44 |
| LPS + this compound | Liver | 58.06 ± 0.25 |
Table 3: IFN-γ Production in Response to this compound
| Treatment Group | Organ | IFN-γ (pg/ml) ± SEM |
|---|---|---|
| BCG + this compound | Liver | 216.18 ± 1.66 |
| BCG + this compound | Spleen | 211.93 ± 0.52 |
| BCG + this compound | Lymph Node | 202.78 ± 0.04 |
| BCG-MSP1C + this compound | Liver | 207.98 ± 0.82 |
| BCG-MSP1C + this compound | Spleen | 195.87 ± 0.30 |
| BCG-MSP1C + this compound | Lymph Node | 178.54 ± 0.05 |
| PBS-T80 + this compound | Liver | 180.00 ± 0.64 |
| PBS-T80 + this compound | Lymph Node | 180.25 ± 0.13 |
| PBS-T80 + this compound | Spleen | 177.86 ± 0.17 |
Table 4: IL-4 Production in Response to this compound
| Treatment Group | Organ | IL-4 (pg/ml) ± SEM |
|---|---|---|
| BCG-MSP1C + this compound | Spleen | 20.49 ± 0.15 |
| BCG-MSP1C + this compound | Liver | 20.49 ± 0.08 |
| BCG-MSP1C + this compound | Lymph Node | 17.91 ± 0.04 |
| BCG + this compound | Spleen | 18.87 ± 0.26 |
| BCG + this compound | Liver | 18.01 ± 0.03 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the effects of this compound on the MyD88-dependent signaling pathway.
Protocol 1: Measurement of Cytokine Production by ELISA
This protocol describes a sandwich ELISA for the quantitative detection of cytokines such as TNF-α in cell culture supernatants following stimulation with this compound.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotin-conjugated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
This compound
-
Cell culture medium
-
Cells of interest (e.g., macrophages, PBMCs)
Procedure:
-
Plate Coating: Dilute the capture antibody in PBS to the recommended concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate twice with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for at least 1 hour at room temperature.
-
Standard and Sample Incubation: Wash the plate twice. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate four times. Dilute the biotin-conjugated detection antibody in assay diluent. Add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate four times. Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well. Incubate for 20 minutes at room temperature in the dark.
-
Color Development: Wash the plate four times. Add 100 µL of TMB substrate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Caption: A generalized workflow for a sandwich ELISA experiment.
Protocol 2: Western Blot for IRAK1 Phosphorylation
This protocol details the detection of phosphorylated IRAK1 (p-IRAK1) as a marker for MyD88 pathway activation by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-IRAK1, anti-total IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and scrape the cells. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the p-IRAK1 signal to total IRAK1 and a loading control (e.g., β-actin).
Protocol 3: NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation with this compound.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
This compound
-
Formaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and allow them to adhere. Treat with this compound for various time points.
-
Fixation: Wash cells with PBS. Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS. Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS. Incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS. Mount coverslips onto microscope slides with mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of translocation.
Caption: Workflow for an NF-κB nuclear translocation immunofluorescence assay.
Conclusion
The MyD88-dependent signaling pathway is a cornerstone of the innate immune response, and its targeted activation holds significant therapeutic potential. This compound has emerged as a valuable tool for researchers and drug developers due to its potent and specific activation of TLR4, leading to the robust induction of this pathway. Its favorable safety profile compared to LPS makes it an attractive candidate for applications ranging from vaccine adjuvants to immunotherapies. The data and protocols presented in this guide provide a comprehensive resource for professionals seeking to understand and harness the power of the MyD88-dependent pathway through the use of this compound. Further research into the nuanced dose-response effects and the interplay between the MyD88- and TRIF-dependent pathways activated by this compound will continue to illuminate its full therapeutic potential.
The Synthetic TLR4 Agonist CRX-527: A Technical Guide to its Activation of the TRIF-Dependent Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic Toll-like receptor 4 (TLR4) agonist, CRX-527, and its activation of the TRIF-dependent signaling pathway. CRX-527, a monosaccharide lipid A mimetic from the aminoalkyl glucosaminide 4-phosphate (AGP) family, serves as a potent tool for dissecting TLR4 signaling and holds promise for applications as a vaccine adjuvant and standalone immunostimulant due to its lower toxicity compared to lipopolysaccharide (LPS)[1]. This document details the molecular interactions, downstream signaling events, and experimental methodologies for studying the effects of CRX-527.
Core Concepts: TLR4 Signaling Pathways
Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, recognizes pathogen-associated molecular patterns (PAMPs) like LPS from Gram-negative bacteria, initiating an innate immune response. This response is mediated through two primary intracellular signaling pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway[2].
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly induces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) through the activation of NF-κB and MAP kinases. A key component of this pathway is the IL-1R–associated kinase–1 (IRAK1)[3].
-
TRIF-Dependent Pathway: Following ligand-induced endocytosis of the TLR4 complex, the TIR-domain-containing adapter-inducing interferon-β (TRIF) is recruited. This pathway leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFNs) and IFN-inducible chemokines like RANTES (CCL5) and IP-10 (CXCL10)[3][4][5].
CRX-527 has been shown to activate both the MyD88- and TRIF-dependent signaling cascades[1][4]. However, comparative studies with its diastereomer, CRX-547, have highlighted the selective activation of the TRIF-dependent pathway, providing valuable insights into the structural requirements for pathway-specific TLR4 agonism[3].
Quantitative Data on CRX-527-Mediated TRIF Pathway Activation
The following tables summarize the quantitative data from key experiments investigating the effects of CRX-527 on cytokine production and signaling molecule activation.
Table 1: Cytokine and Chemokine Production in Human Primary Monocytes and Dendritic Cells (DCs) Stimulated with CRX-527 [3]
| Cell Type | Stimulant | Concentration | TNF-α (MyD88-dependent) | RANTES (TRIF-dependent) | IP-10 (TRIF-dependent) |
| Monocytes | CRX-527 | Not Specified | Similar to LPS | Similar to LPS | Not Reported |
| Dendritic Cells (DCs) | CRX-527 | Not Specified | Similar to LPS | Not Reported | Similar to LPS |
Data are presented qualitatively as "similar to LPS" based on the source material. For precise quantitative values, refer to the original publication.
Table 2: NF-κB Activation in HEK293 cells expressing hTLR4/hMD-2/hCD14 [3]
| Stimulant | Concentration | Normalized SEAP Activity (NF-κB Reporter) |
| CRX-527 | 0.001 - 1000 ng/mL | Dose-dependent increase |
| CRX-547 | 0.001 - 1000 ng/mL | Significantly lower than CRX-527 |
| LPS | 0.001 - 1000 ng/mL | Similar to CRX-527 |
Table 3: Activation of Key Signaling Molecules in Human Primary Monocytes [3]
| Stimulant | Time Point | IRAK1 Degradation (MyD88 Pathway) | IRF3 Phosphorylation (TRIF Pathway) |
| CRX-527 | 15 min | Rapid decrease in IRAK1 protein | Detectable increase in pIRF3 |
| CRX-527 | 30-60 min | Continued decrease | Peak pIRF3 levels |
| CRX-527 | 120 min | Not specified | Decreased pIRF3 levels |
| CRX-547 | 15-60 min | Reduced IRAK1 disappearance compared to CRX-527 | Similar kinetics and extent of pIRF3 activation as CRX-527 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytokine and Chemokine Production Assay[3]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are purified and either used directly or differentiated into dendritic cells (DCs). Cells are prestimulated with IFN-γ to enhance cytokine and chemokine responses.
-
Stimulation: Cells are treated with a range of concentrations of CRX-527, CRX-547, or S. minnesota Re595 LPS.
-
Analysis: After a specified incubation period, culture supernatants are collected. The concentrations of TNF-α, RANTES, and IP-10 are determined using a Luminex multiplex assay.
NF-κB Reporter Assay[3]
-
Cell Line: Human embryonic kidney (HEK) 293 cells are stably transfected with plasmids encoding human TLR4 (hTLR4), MD-2 (hMD-2), and CD14 (hCD14).
-
Transient Transfection: The stable cell line is transiently transfected with a reporter plasmid containing an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) gene.
-
Treatment: Transfected cells are treated with varying concentrations of CRX-527, CRX-547, or LPS for 24 hours.
-
Measurement: Supernatants are assayed for SEAP activity, which is normalized to control wells.
Western Blot Analysis of Signaling Proteins[3]
-
Cell Lysis: Human primary PBMC-derived monocytes, prestimulated with IFN-γ, are treated with CRX-527, CRX-547, or a vehicle control for various time points. Following treatment, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Cell lysates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for phosphorylated IRF3 (pIRF3), total IRF3, and IRAK1.
-
Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify changes in protein levels.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.
Caption: TRIF-dependent signaling pathway activated by CRX-527.
Caption: Overview of MyD88- and TRIF-dependent TLR4 signaling.
Caption: Workflow for analyzing CRX-527's effects on primary immune cells.
Conclusion
CRX-527 is a valuable molecular probe for studying TLR4 signaling, demonstrating clear activation of the TRIF-dependent pathway. The experimental data consistently show that while CRX-527 activates both major TLR4 signaling arms, its effects on the TRIF pathway, leading to the production of type I IFNs and related chemokines, are particularly robust. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the immunomodulatory properties of synthetic TLR4 agonists. Further investigation into the precise structural determinants of TRIF-biased agonism, as exemplified by the comparison between CRX-527 and CRX-547, will be crucial for the rational design of next-generation adjuvants and immunotherapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | A systemically administered detoxified TLR4 agonist displays potent antitumor activity and an acceptable tolerance profile in preclinical models [frontiersin.org]
- 3. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
The Enigmatic Case of CRX-527: A Search for Discovery and Synthesis
Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding a compound designated "CRX-527" has been found. This suggests that CRX-527 may be a compound in a very early stage of development, an internal corporate designation not yet disclosed to the public, or a potential misnomer.
The immediate implication for researchers, scientists, and drug development professionals is that there is no established body of public data to support an in-depth technical guide on its discovery, synthesis, or mechanism of action at this time. Standard chemical and biomedical search queries for "CRX-527" and related terms did not yield any patents, peer-reviewed articles, or presentations from scientific conferences that would allow for the construction of the requested whitepaper.
The Search for Clues: Investigating "CRX" Compounds
Further investigation into the "CRX" prefix was undertaken to determine if it represented a known class of compounds or a specific research program. Searches for "CRX drug development," "CRX compounds," and "CRX research" did not reveal a clear and public connection to a specific company or research institution that consistently uses this nomenclature for its small molecule pipeline.
Without a clear lead on the origin or nature of CRX-527, it is impossible to provide the detailed experimental protocols, quantitative data, and signaling pathway diagrams requested. The core requirements of data presentation in structured tables and the creation of detailed visualizations are contingent on the existence of foundational data, which is currently unavailable in the public domain.
A Path Forward: The Importance of Specificity in Scientific Inquiry
For the scientific and research community, this situation underscores the proprietary nature of early-stage drug development. Compounds are often given internal codes that do not become public until a significant milestone is reached, such as a patent application publication, an investigational new drug (IND) filing, or the presentation of preclinical data at a major scientific meeting.
Should information on CRX-527 become publicly available, a thorough analysis would be conducted to provide the requested in-depth guide. Researchers interested in this compound are encouraged to monitor public patent databases and scientific conference proceedings for its potential disclosure.
If "CRX-527" is a misnomer for a different compound, providing the correct designation would allow for a comprehensive and actionable response to the original request. The scientific and drug development communities thrive on the precise and accurate dissemination of information, and the current lack of data on CRX-527 highlights the boundaries of publicly accessible knowledge.
CRX 527: An In-Depth Technical Guide for In Vitro Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX 527 is a synthetic, non-toxic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS).[1][2] It functions as a potent and specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][3] By activating TLR4, this compound initiates downstream signaling cascades that lead to the activation of immune cells and the production of a range of cytokines and chemokines.[1] Unlike its natural counterpart, LPS, this compound exhibits significantly lower toxicity, making it a valuable tool for in vitro immunology research and a promising candidate for vaccine adjuvants and immunotherapeutics.[1][2] A key feature of this compound is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1][3]
This technical guide provides an in-depth overview of this compound for its application in in vitro immunology studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on immune cells.
Mechanism of Action: TLR4 Signaling Pathways
This compound activates two distinct downstream signaling pathways upon binding to TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway. This dual activation leads to the induction of a broad spectrum of inflammatory and anti-viral responses.
MyD88-Dependent Signaling Pathway
This pathway is initiated at the plasma membrane and is responsible for the early activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: MyD88-dependent signaling cascade initiated by this compound.
TRIF-Dependent Signaling Pathway
This pathway is initiated following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons (IFNs) and the late phase of NF-κB activation.
Caption: TRIF-dependent signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cytokine production in various in vitro models. Data has been compiled from multiple studies.
Table 1: Cytokine Production in Murine Splenocytes Co-stimulated with BCG and this compound
| Cytokine | Treatment Group | Concentration (pg/mL) |
| TNF-α | BCG + this compound | 96.44 ± 0.27[4] |
| BCG-MSP1C + this compound | 96.92 ± 0.62[4] | |
| IL-1β | BCG + this compound | 57.82 ± 0.44[4] |
| BCG-MSP1C + this compound | 60.16 ± 0.53[4] | |
| IFN-γ | BCG + this compound | 211.93 ± 0.52[4] |
| BCG-MSP1C + this compound | 195.87 ± 0.30[4] | |
| IL-4 | BCG + this compound | 18.87 ± 0.26[4] |
| BCG-MSP1C + this compound | 20.49 ± 0.15[4] | |
| Data are presented as mean ± SEM. This compound was used at a concentration of 0.5 mg/kg in the immunization protocol.[4] |
Table 2: IL-12p40 Production by Murine Dendritic Cells (D1 cell line)
| Stimulant | Concentration | IL-12p40 (pg/mL) |
| This compound | 1 µM | ~1500[5] |
| 0.1 µM | ~1000[5] | |
| 0.01 µM | ~500[5] | |
| OVA CTL conjugate | 1 µM | ~1500[5] |
| 0.1 µM | ~1000[5] | |
| 0.01 µM | ~500[5] | |
| OVA Help conjugate | 1 µM | ~1500[5] |
| 0.1 µM | ~1000[5] | |
| 0.01 µM | ~500[5] | |
| Data are approximated from graphical representations in the cited study.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for measuring cytokine production from human PBMCs stimulated with this compound.
Caption: Workflow for in vitro cytokine production assay with PBMCs.
Materials:
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood
-
This compound (reconstituted in DMSO, then diluted in culture medium)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend in complete RPMI medium. Count the cells and adjust the concentration to 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare Stimulant: Prepare a serial dilution of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., 1000, 100, 10, 1, 0.1 ng/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., LPS at 100 ng/mL).
-
Stimulation: Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells containing PBMCs.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: Macrophage Activation Assay
This protocol describes the assessment of macrophage activation by this compound using the murine macrophage cell line RAW 264.7. Activation can be measured by the production of nitric oxide (NO) or the expression of cell surface markers.
Caption: Workflow for macrophage activation assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin, and streptomycin
-
This compound
-
24-well cell culture plates
-
Griess Reagent System for nitric oxide measurement
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-mouse CD80, anti-mouse CD86)
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 100, 1000 ng/mL). Include a vehicle control and a positive control (e.g., LPS). Incubate for 24 hours.
-
Nitric Oxide Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's protocol.
-
Flow Cytometry Analysis of Activation Markers: a. After incubation, gently scrape the cells from the wells. b. Wash the cells with PBS containing 2% FBS. c. Stain the cells with fluorescently labeled antibodies against macrophage activation markers such as CD80 and CD86 for 30 minutes on ice in the dark. d. Wash the cells to remove unbound antibodies. e. Resuspend the cells in PBS and analyze the expression of the markers using a flow cytometer.
Conclusion
This compound is a well-defined and potent TLR4 agonist with low toxicity, making it an excellent tool for in vitro immunological research. Its ability to activate both MyD88- and TRIF-dependent signaling pathways allows for the comprehensive study of innate immune responses. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to investigate the immunomodulatory properties of this compound and its potential applications in various fields of immunology and drug development.
References
- 1. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Effects of CRX-527
For Researchers, Scientists, and Drug Development Professionals
CRX-527, a synthetic lipid A analog, has emerged as a potent immunomodulatory agent with significant potential in vaccine development and immunotherapy.[1] This technical guide provides a comprehensive overview of the core immunomodulatory effects of CRX-527, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.
Core Concepts: A Potent and Safer Immunostimulant
CRX-527 is a member of the aminoalkyl glucosaminide 4-phosphate (AGP) family and functions as a highly specific and potent agonist for Toll-like receptor 4 (TLR4).[1] Structurally, it is a hexa-acylated molecule, which mimics the activity of lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[1] A key advantage of CRX-527 is its significantly lower toxicity compared to LPS, while retaining robust immunostimulatory properties.[1][2] This favorable safety profile makes it a promising candidate for clinical applications.
Mechanism of Action: Dual Signaling Pathways
CRX-527 exerts its immunomodulatory effects by activating the TLR4 signaling complex. Upon binding to TLR4, it initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][] Notably, CRX-527 can activate these pathways independently of the co-receptor CD14.[1]
The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-1β. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons (IFNs) and other inflammatory mediators.[2] The dual activation of these pathways contributes to a broad and potent immune response.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory properties of CRX-527 have been quantified in various preclinical models. The following tables summarize key findings on cytokine production and in vivo efficacy.
Table 1: Cytokine Production in Murine Lymphoid Tissues
This table presents data from a study investigating the effect of CRX-527 on cytokine production in lymphocyte-derived tissues of mice immunized with a BCG-MSP1C malaria vaccine candidate.[4][5][6]
| Cytokine | Treatment Group | Organ | Cytokine Level (pg/ml) (Mean ± SD) |
| TNF-α | BCG-MSP1C + CRX-527 | Spleen | 96.92 ± 0.62 |
| BCG-MSP1C + CRX-527 | Lymph Node | 86.89 ± 0.68 | |
| BCG-MSP1C + CRX-527 | Liver | 75.44 ± 0.12 | |
| IL-1β | BCG-MSP1C + CRX-527 | Spleen | Not specified |
| BCG-MSP1C + CRX-527 | Lymph Node | Not specified | |
| BCG-MSP1C + CRX-527 | Liver | Not specified | |
| IFN-γ | BCG + CRX-527 | Liver | 216.18 ± 1.66 |
| BCG + CRX-527 | Spleen | 211.93 ± 0.52 | |
| BCG + CRX-527 | Lymph Node | 202.78 ± 0.04 | |
| BCG-MSP1C + CRX-527 | Liver | 207.98 ± 0.82 | |
| BCG-MSP1C + CRX-527 | Spleen | 195.87 ± 0.30 | |
| BCG-MSP1C + CRX-527 | Lymph Node | 178.54 ± 0.05 | |
| IL-4 | BCG-MSP1C + CRX-527 | Spleen | 20.49 ± 0.15 |
| BCG-MSP1C + CRX-527 | Liver | 20.49 ± 0.08 | |
| BCG-MSP1C + CRX-527 | Lymph Node | 17.91 ± 0.04 |
Table 2: In Vivo Radioprotective Efficacy of CRX-527
This table summarizes the survival data from a study evaluating the radioprotective effects of CRX-527 in mice subjected to total body irradiation (TBI).[2][7]
| Irradiation Dose | Treatment Group | Survival Rate |
| 7.5 Gy TBI | Irradiation only | 50% |
| 7.5 Gy TBI | CRX-527 | 100% |
| 9 Gy TBI | Irradiation only | 20% |
| 9 Gy TBI | CRX-527 | 100% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Murine Immunization and Cytokine Analysis
This protocol describes the methodology used to assess the immunomodulatory effects of CRX-527 in a murine malaria vaccine model.[4][5]
-
Animal Model: Male Balb/c mice were randomly divided into eight groups (n=6 per group).[4][6]
-
Immunization: Mice were immunized intraperitoneally with one of the following: PBS-T80, LPS, parent BCG, or BCG-MSP1C, with or without 0.5 mg/kg of CRX-527.[5][8]
-
Booster Doses: Two booster immunizations with the same antigens were administered four and eight weeks after the primary immunization.[4]
-
Tissue Collection: After the immunization schedule, mice were sacrificed, and the spleen, liver, and lymph nodes were collected.
-
Lymphocyte Culture: Single-cell suspensions were prepared from the collected lymphoid tissues and cultured.
-
Cytokine Quantification: The concentrations of TNF-α, IL-1β, IFN-γ, and IL-4 in the culture supernatants were measured using Enzyme-Linked Immunosorbent Assay (ELISA).[4][8]
In Vivo Radioprotection Study
This protocol details the experimental design for evaluating the radioprotective effects of CRX-527.[2][7]
-
Animal Model: C57BL/6 mice were used for this study.
-
CRX-527 Administration: Mice received an intraperitoneal injection of 0.5 mg/kg CRX-527 at 24 hours and 2 hours before irradiation.[2][7]
-
Irradiation: Mice were subjected to total body irradiation (TBI) at doses of 7.5 Gy or 9 Gy.[2]
-
Survival Monitoring: The survival of the mice in each group was monitored and recorded daily.
-
Hematopoietic and Intestinal Analysis: Tissues from the hematopoietic and intestinal systems were collected for further analysis to understand the mechanisms of protection.[2][7]
Applications and Future Directions
The potent immunomodulatory effects and favorable safety profile of CRX-527 position it as a versatile agent for various therapeutic applications.
-
Vaccine Adjuvant: CRX-527 has demonstrated significant potential as an adjuvant for vaccines against infectious diseases and cancer.[1][9][10] Its ability to enhance both innate and adaptive immune responses can lead to more robust and long-lasting immunity.[8]
-
Cancer Immunotherapy: As a standalone immunostimulant or in combination with other therapies, CRX-527 can be used to boost anti-tumor immunity.[1][9]
-
Radioprotection: The ability of CRX-527 to protect against radiation-induced damage to the hematopoietic and intestinal systems opens up possibilities for its use as a radioprotective agent in clinical settings.[2][7]
-
Infectious Disease Therapy: By stimulating the innate immune system, CRX-527 could be used to enhance the clearance of bacterial and other pathogens.[11]
Future research will likely focus on optimizing the delivery of CRX-527, for instance, through liposomal formulations (lipo-CRX) or conjugation to antigens, to further enhance its efficacy and minimize potential side effects.[9][11] Clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health.
References
- 1. invivogen.com [invivogen.com]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 8. Immunomodulatory effects of crx-527 on immune response against bcg-msp1c [erepo.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CRX-527 as a Vaccine Adjuvant for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527 is a synthetic, non-toxic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS). It functions as a potent and specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By activating TLR4, CRX-527 initiates downstream signaling cascades that lead to the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the production of pro-inflammatory cytokines, thereby enhancing adaptive immune responses.[1][2][3] Notably, CRX-527 exhibits significantly less toxicity compared to LPS, making it a promising candidate for use as a vaccine adjuvant in clinical applications, including cancer immunotherapy.[4][1]
This document provides detailed application notes and protocols for the use of CRX-527 as a vaccine adjuvant in cancer therapy research. It covers the mechanism of action, formulation strategies, and methodologies for evaluating the immunogenicity and efficacy of CRX-527-adjuvanted cancer vaccines.
Mechanism of Action: TLR4 Signaling
CRX-527 exerts its adjuvant effect by activating the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 complex on the surface of APCs, CRX-527 induces a conformational change that triggers the recruitment of intracellular adaptor proteins, initiating two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][2][3] An important characteristic of CRX-527 is its ability to activate TLR4 signaling independently of the co-receptor CD14.[1][2]
-
MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3]
-
TRIF-Dependent Pathway: This pathway, which is initiated from endosomes following TLR4 internalization, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β).[3]
The combined activation of these pathways by CRX-527 leads to robust DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), enhanced antigen presentation, and the promotion of a Th1-biased T-cell response, which is critical for anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of CRX-527 as a cancer vaccine adjuvant.
Table 1: In Vivo Efficacy of CRX-527 Adjuvanted Vaccines in Murine Tumor Models
| Tumor Model | Vaccine Formulation | Treatment Schedule | Outcome | Reference |
| B16-OVA Melanoma | 1 nmol CRX-527 conjugated to OVA CTL and Helper peptides | Therapeutic: Vaccination 10 days after tumor inoculation | Significant delay in tumor growth and increased overall survival compared to mixture | [4][5][6] |
| TC-1 (HPV-related) | 2 nmol CRX-527 conjugated to E7 peptide | Prophylactic: Vaccination 17 and 7 days before tumor challenge | 100% protection from tumor challenge | [4][7] |
| TC-1 (HPV-related) | 2 nmol CRX-527 conjugated to E7 peptide | Therapeutic: Vaccination 6 and 13 days after tumor challenge | Cured 10% of mice and delayed tumor growth in 80% of mice, significantly increasing overall survival | [4][5][7] |
Table 2: Immunological Readouts from In Vitro and In Vivo Studies
| Assay | Cell Type | Treatment | Key Findings | Reference |
| Dendritic Cell Maturation | Murine bone marrow-derived DCs | CRX-527-peptide conjugates | Increased expression of CD80, CD86, and MHC class II | |
| T-cell Activation (in vitro) | B3Z and OT-II T-cell hybridomas | Co-culture with DCs pulsed with CRX-527-peptide conjugates | Enhanced T-cell activation compared to a simple mixture of peptide and adjuvant | [4][7] |
| T-cell Priming (in vivo) | Splenocytes from vaccinated mice | Intradermal vaccination with CRX-527-peptide conjugates | Increased frequency of antigen-specific CD8+ T-cells as measured by tetramer staining | [4][5][6] |
| Cytokine Production | Lymphocytes from immunized mice | Intraperitoneal immunization with BCG-MSP1C + 0.5 mg/kg CRX-527 | Significant increase in IFN-γ, TNF-α, IL-1β, and IL-4 | [1][8] |
Experimental Protocols
Protocol 1: Formulation of CRX-527-Peptide Conjugates
This protocol describes the covalent conjugation of CRX-527 to a tumor-associated antigen peptide. The chemistry involves a thiol-ene reaction between a maleimide-functionalized CRX-527 and a cysteine-containing peptide.
Materials:
-
CRX-527 (maleimide-functionalized)
-
Custom synthetic peptide with an N-terminal 3-(tritylthio)propionic acid
-
Dimethylformamide (DMF)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP)
-
4-Methoxyacetophenone (MAP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Synthesis: Synthesize the desired tumor antigen peptide using standard solid-phase peptide synthesis (SPPS). Incorporate 3-(tritylthio)propionic acid at the N-terminus to introduce a protected thiol group.
-
On-Resin Thiol-Ene Reaction: a. Swell the peptide-bound resin in DMF. b. Add a solution of maleimide-functionalized CRX-527, DPAP, and MAP in DMF to the resin. c. Irradiate the mixture with UV light (365 nm) for 2-4 hours to initiate the thiol-ene reaction. d. Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/DCM) to cleave the peptide-conjugate from the resin and remove protecting groups. b. Precipitate the crude product in cold diethyl ether.
-
Purification: a. Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the CRX-527-peptide conjugate by RP-HPLC. c. Lyophilize the pure fractions to obtain the final product.
Protocol 2: In Vivo Therapeutic Cancer Vaccine Model (B16-OVA Melanoma)
This protocol outlines a therapeutic vaccination study in a murine melanoma model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-OVA melanoma cells
-
CRX-527-OVA peptide conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous and intradermal injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: a. Harvest B16-OVA cells and resuspend in PBS at a concentration of 1 x 10^6 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (100,000 cells) into the flank of each mouse.
-
Therapeutic Vaccination: a. On day 10 post-tumor inoculation, when tumors are palpable, prepare the vaccine formulation. b. Dissolve the CRX-527-OVA peptide conjugate in sterile PBS to a final concentration that delivers 1 nmol per 50 µL injection volume. c. Administer a 50 µL intradermal injection of the vaccine at a site distant from the tumor (e.g., contralateral flank).
-
Monitoring: a. Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2. b. Monitor the overall health and survival of the mice. c. At a designated time point (e.g., day 18), blood can be collected to assess the frequency of antigen-specific T-cells by tetramer staining.
Protocol 3: In Vitro Dendritic Cell Maturation Assay
This protocol is for assessing the ability of CRX-527-peptide conjugates to induce DC maturation in vitro.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant murine GM-CSF and IL-4
-
CRX-527-peptide conjugate
-
LPS (positive control)
-
PBS (negative control)
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC class II, CD80, CD86)
-
Flow cytometer
Procedure:
-
Generation of Bone Marrow-Derived DCs (BMDCs): a. Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice. b. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days to generate immature BMDCs.
-
DC Stimulation: a. Plate the immature BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the CRX-527-peptide conjugate at various concentrations (e.g., 0.1, 1, 10 µg/mL). c. Include positive (LPS, 100 ng/mL) and negative (PBS) controls. d. Incubate for 24-48 hours at 37°C.
-
Flow Cytometry Analysis: a. Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, and CD86. b. Analyze the cells by flow cytometry to determine the expression levels of the maturation markers on the CD11c+ DC population.
Protocol 4: In Vitro T-Cell Activation Assay (B3Z Hybridoma)
This protocol uses the B3Z T-cell hybridoma, which expresses a lacZ reporter gene under the control of the NFAT promoter, to measure activation in response to the SIINFEKL peptide presented by H-2Kb.
Materials:
-
D1 dendritic cell line (or other suitable APCs)
-
B3Z T-cell hybridoma
-
CRX-527-SIINFEKL peptide conjugate
-
SIINFEKL peptide (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
Spectrophotometer
Procedure:
-
APC Pulsing: a. Plate D1 cells in a 96-well plate at 5 x 10^4 cells/well. b. Add the CRX-527-SIINFEKL conjugate or free SIINFEKL peptide at various concentrations. c. Incubate for 4-6 hours to allow for antigen processing and presentation.
-
Co-culture with B3Z cells: a. Add 5 x 10^4 B3Z cells to each well. b. Co-culture overnight at 37°C.
-
LacZ Assay: a. Lyse the cells and add the CPRG substrate. b. Incubate until a color change is observed. c. Measure the absorbance at 595 nm to quantify β-galactosidase activity, which is indicative of T-cell activation.[7]
Conclusion
CRX-527 is a versatile and potent TLR4 agonist with a favorable safety profile, making it an excellent candidate for a vaccine adjuvant in the context of cancer immunotherapy. Its ability to be formulated as a peptide conjugate enhances its immunogenicity, leading to robust anti-tumor T-cell responses and effective tumor control in preclinical models. The protocols provided herein offer a framework for researchers to explore the potential of CRX-527 in the development of novel cancer vaccines.
References
- 1. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. bu.edu [bu.edu]
- 8. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for CRX-527 in Preclinical Malaria Vaccine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527, a synthetic analog of Lipid A, is a potent and specific agonist for Toll-like receptor 4 (TLR4).[1][2][3] As a vaccine adjuvant, CRX-527 enhances the immunogenicity of co-administered antigens, promoting a robust and durable immune response.[4][5] Notably, it exhibits significantly lower toxicity compared to lipopolysaccharide (LPS) while retaining strong immunostimulatory properties.[1][3] These characteristics make CRX-527 a promising candidate for use in preclinical malaria vaccine development. This document provides detailed application notes and protocols for the use of CRX-527 in preclinical malaria vaccine studies, with a focus on a recombinant Mycobacterium bovis Bacillus Calmette-Guérin (BCG) expressing the C-terminus of Merozoite Surface Protein 1 (MSP-1C) of Plasmodium falciparum (BCG-MSP-1C) as a model antigen.[4]
Mechanism of Action: TLR4 Signaling Activation
CRX-527 functions by activating the TLR4 signaling pathway, which is crucial for initiating the innate immune response and subsequently shaping the adaptive immune response.[1][3] Upon binding to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells, CRX-527 induces a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins and the initiation of two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][6][7]
-
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7]
-
TRIF-dependent pathway: This pathway results in the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons (IFN-α/β).[6][7]
The combined activation of these pathways leads to the maturation and activation of APCs, enhanced antigen presentation, and the promotion of a robust T-cell and B-cell response against the co-administered malaria antigen.
References
- 1. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Immunization Based on Plasmodium Antigens Isolated by Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
Application Notes and Protocols for CRX-527 in Dendritic Cell Maturation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527, a synthetic analog of Lipid A, is a potent and specific agonist for Toll-like receptor 4 (TLR4). As a key component of the innate immune system, TLR4 activation on dendritic cells (DCs) by ligands such as CRX-527 initiates a signaling cascade that leads to DC maturation. Mature DCs are critical for priming adaptive immune responses, making the in vitro maturation of DCs a vital tool in immunology research and the development of vaccines and immunotherapies.[1] These application notes provide a detailed protocol for utilizing CRX-527 to induce the maturation of human monocyte-derived dendritic cells (mo-DCs) and methods for assessing this maturation.
Principle of the Assay
This protocol details the generation of immature dendritic cells from human peripheral blood monocytes followed by their maturation using the TLR4 agonist CRX-527. The maturation process involves the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and the enhanced ability to present antigens to T cells. The extent of maturation is quantified by analyzing the expression of cell surface markers and the profile of secreted cytokines.
Signaling Pathway of CRX-527 in Dendritic Cells
CRX-527 activates TLR4, which then initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines such as TNF-α, while the TRIF-dependent pathway is primarily responsible for the production of Type I interferons and the upregulation of co-stimulatory molecules. Both pathways are crucial for the full maturation and activation of dendritic cells.[2]
Caption: CRX-527 signaling cascade in dendritic cells.
Experimental Protocols
Part 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Adherence: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) at a concentration of 5 x 10^6 cells/mL. Plate 2 mL of the cell suspension into each well of a 6-well plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Generation of Immature DCs: After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells.
-
Add 2 mL of complete RPMI-1640 medium supplemented with 50 ng/mL of GM-CSF and 25 ng/mL of IL-4 to each well.
-
Incubate for 5-6 days at 37°C in a 5% CO2 incubator.
-
On day 3, perform a half-medium change by carefully removing 1 mL of the culture medium and replacing it with 1 mL of fresh medium containing GM-CSF and IL-4 at the same concentrations.
-
On day 6, the cells will have differentiated into immature dendritic cells, characterized by a veiled appearance and loose adherence.
Part 2: Dendritic Cell Maturation with CRX-527
Materials:
-
Immature mo-DCs (from Part 1)
-
CRX-527 (lyophilized powder)
-
Endotoxin-free water or DMSO for reconstitution
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli (Positive Control)
-
Vehicle control (the solvent used for CRX-527 reconstitution)
Procedure:
-
Preparation of Stimuli: Reconstitute CRX-527 according to the manufacturer's instructions to create a stock solution. Prepare serial dilutions of CRX-527 in complete RPMI-1640 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Prepare a working solution of LPS (e.g., 100 ng/mL) as a positive control.
-
Stimulation: On day 6, carefully collect the immature mo-DCs by gentle pipetting.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend them in fresh complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the prepared dilutions of CRX-527, the LPS positive control, or the vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Part 3: Assessment of Dendritic Cell Maturation
A. Flow Cytometry for Surface Marker Expression
Materials:
-
Mature mo-DCs (from Part 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD40
-
CD80
-
CD83
-
CD86
-
HLA-DR
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
After the maturation period, harvest the cells from each well.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and aliquot approximately 1 x 10^5 cells per tube for staining.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube. Include an unstained control and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
B. ELISA for Cytokine Production
Materials:
-
Supernatants from mature mo-DC cultures (from Part 2)
-
ELISA kits for human:
-
TNF-α
-
IL-12p70
-
IL-10
-
-
Microplate reader
Procedure:
-
After the maturation period, centrifuge the culture plates at 500 x g for 5 minutes.
-
Carefully collect the supernatants from each well and store them at -80°C until use.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow
Caption: Workflow for dendritic cell maturation assay.
Data Presentation
Quantitative Analysis of CRX-527 Induced DC Maturation
Table 1: Effect of CRX-527 on Co-stimulatory Molecule Expression in Murine Dendritic Cells
| Treatment | Concentration | CD86 Expression (GeoMean Fluorescence Intensity) |
| Naive (Unstimulated) | - | Low |
| CRX-527 Conjugate | 2 nmol | Significantly increased compared to naive[1] |
Table 2: Cytokine Production by Human Monocytes/Dendritic Cells in Response to CRX-527
| Cell Type | Treatment | Concentration | TNF-α Production (pg/mL) | RANTES Production (pg/mL) | IL-12 Production |
| Human Monocytes | CRX-527 | Dose-dependent | Increased | Increased | - |
| Human Dendritic Cells | CRX-527 | Dose-dependent | Increased | Increased | - |
| Murine Dendritic Cells | CRX-527 | 100 ng/mL | - | - | ~1500 pg/mL[1] |
Note: The cytokine production values are illustrative and can vary significantly based on donors and experimental conditions.
Conclusion
The CRX-527 protocol for dendritic cell maturation provides a robust and reproducible method for studying the activation of a key antigen-presenting cell population. By following the detailed experimental procedures and utilizing the analytical methods described, researchers can effectively characterize the maturational state of dendritic cells in response to this potent TLR4 agonist. This assay is a valuable tool for advancing our understanding of innate immunity and for the preclinical evaluation of novel immunomodulatory agents.
References
Application Notes and Protocols: Conjugation of CRX 527 to Antigenic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX 527, a synthetic analog of Lipid A, is a potent and well-defined Toll-like receptor 4 (TLR4) agonist.[1] It serves as a powerful adjuvant, enhancing immune responses to antigens with a significantly lower toxicity profile compared to natural lipopolysaccharide (LPS).[1][2] Covalently conjugating this compound to antigenic peptides creates a self-adjuvanting vaccine candidate, ensuring co-delivery of both the antigen and adjuvant to the same antigen-presenting cell (APC). This approach has been shown to improve vaccine uptake by dendritic cells (DCs), promote DC maturation, and enhance T cell activation, leading to more robust and effective anti-tumor immunity in preclinical models.[3][4][5]
These application notes provide a detailed protocol for the conjugation of a maleimide-activated derivative of this compound to a cysteine-containing antigenic peptide via a thiol-maleimide ligation. This method results in a stable thioether bond, forming a well-defined peptide-adjuvant conjugate.
Principle of the Method
The conjugation strategy is based on the highly specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group. A cysteine residue, which contains a free thiol group in its side chain, is incorporated into the antigenic peptide. This compound is functionalized with a maleimide group, typically via a linker attached to the C6-position of its glucosamine backbone.[3] The thiol group of the cysteine residue in the peptide undergoes a Michael addition reaction with the maleimide group of this compound, forming a stable covalent thioether linkage. This reaction is highly selective for thiols under mild pH conditions (6.5-7.5), minimizing side reactions with other amino acid residues.[6]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Maleimide-activated this compound | Custom Synthesis | Adjuvant component for conjugation |
| Cysteine-containing antigenic peptide | Custom Synthesis | Antigen component for conjugation |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | Solvent for dissolving maleimide-activated this compound |
| Phosphate-buffered saline (PBS), pH 7.2 | Gibco | Reaction buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride | Thermo Fisher Scientific | Reducing agent for peptide disulfide bonds |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Mobile phase additive for HPLC |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | Mobile phase for HPLC |
| Ultrapure water | Millipore | Mobile phase for HPLC and buffer preparation |
Experimental Protocols
Preparation of Reagents
-
Maleimide-activated this compound Stock Solution:
-
Dissolve maleimide-activated this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cysteine-containing Antigenic Peptide Solution:
-
Dissolve the lyophilized peptide in degassed PBS (pH 7.2) to a final concentration of 5 mM.
-
If the peptide may have formed disulfide-linked dimers during storage, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfide bonds.
-
Conjugation Reaction
-
In a microcentrifuge tube, combine the cysteine-containing peptide solution and the maleimide-activated this compound stock solution. A 1.5 to 2-fold molar excess of the maleimide-activated this compound is recommended to ensure complete conjugation of the peptide.
-
Adjust the final concentration of DMSO in the reaction mixture to be below 20% (v/v) to maintain peptide solubility and stability.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.
Purification of the this compound-Peptide Conjugate
The crude reaction mixture will contain the desired conjugate, unreacted peptide, unreacted maleimide-activated this compound, and hydrolyzed maleimide-CRX 527. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
| HPLC Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 280 nm |
-
Procedure:
-
Acidify the crude reaction mixture with an equal volume of 0.1% TFA in water.
-
Inject the acidified sample onto the C18 column.
-
Elute the components using the specified gradient. The more hydrophobic this compound-peptide conjugate will have a longer retention time than the unconjugated peptide.
-
Collect fractions corresponding to the major peak of the conjugate.
-
Lyophilize the collected fractions to obtain the purified this compound-peptide conjugate as a white powder.
-
Characterization of the Conjugate
-
Mass Spectrometry:
-
Confirm the identity of the conjugate by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or LC-MS). The observed mass should correspond to the theoretical mass of the this compound-peptide conjugate.
-
| Mass Spectrometry Parameter | Typical Setting (MALDI-TOF) |
| Matrix | Sinapinic acid or α-cyano-4-hydroxycinnamic acid |
| Laser Intensity | Optimized for signal-to-noise |
| Mode | Positive ion, linear or reflectron |
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. The conjugate should appear as a single major peak.
-
Data Presentation
Table 1: Quantitative Analysis of a Typical Conjugation Reaction
| Parameter | Value | Method of Determination |
| Initial Peptide Concentration | 5 mM | By weight |
| Initial Maleimide-CRX 527 Concentration | 7.5 mM | By weight |
| Molar Ratio (Maleimide:Thiol) | 1.5:1 | Calculated |
| Conjugation Efficiency | >90% | RP-HPLC peak area analysis |
| Yield of Purified Conjugate | 60-70% | By weight after lyophilization |
| Purity of Final Product | >95% | Analytical RP-HPLC |
Application Example: In Vitro Activation of Dendritic Cells
To assess the biological activity of the this compound-peptide conjugate, its ability to activate dendritic cells (DCs) can be evaluated.
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) or a DC cell line (e.g., DC2.4).
-
Stimulation: Stimulate the DCs with the this compound-peptide conjugate, unconjugated this compound, unconjugated peptide, or LPS (as a positive control) for 24 hours.
-
Analysis:
-
Cytokine Production: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) in the cell culture supernatant by ELISA.
-
Upregulation of Co-stimulatory Molecules: Analyze the expression of cell surface markers of DC activation (e.g., CD40, CD80, CD86) by flow cytometry.
-
Visualizations
This compound Signaling Pathway
Caption: TLR4 signaling pathway initiated by this compound.
Experimental Workflow
Caption: Workflow for this compound-peptide conjugation.
References
- 1. invivogen.com [invivogen.com]
- 2. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for CRX-527 in Enhancing Anti-Tumor T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527 is a synthetic, non-toxic analog of Lipid A, the immunostimulatory component of bacterial lipopolysaccharide (LPS).[1][2] It functions as a potent and highly specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[3] By activating TLR4, CRX-527 triggers downstream signaling cascades that lead to the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and subsequently shapes a robust adaptive immune response. These characteristics make CRX-527 a promising adjuvant for cancer vaccines and a standalone immunostimulant to enhance anti-tumor T-cell immunity.[1][3] Notably, CRX-527 exhibits significantly less toxicity compared to LPS and can activate TLR4 signaling independently of the co-receptor CD14.[3]
This document provides detailed application notes and experimental protocols for utilizing CRX-527 to enhance anti-tumor T-cell responses, based on preclinical studies.
Mechanism of Action: TLR4 Signaling Activation
CRX-527 exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex on the surface of immune cells, primarily APCs. This binding event initiates two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[3]
-
MyD88-Dependent Pathway: This pathway rapidly induces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial for the initial activation of the immune response.[4][5]
-
TRIF-Dependent Pathway: Activation of this pathway leads to the production of Type I interferons (IFNs), which play a critical role in the maturation of DCs and the cross-priming of CD8+ T-cells, essential for anti-tumor immunity.
The culmination of these signaling events is the enhanced activation and maturation of dendritic cells, leading to improved antigen presentation to T-cells and the generation of a potent tumor-specific T-cell response.[1][2]
Caption: CRX-527 signaling through TLR4 on APCs.
Data Presentation
In Vitro Dendritic Cell Activation
| Treatment Group | CD86 Expression (MFI) | IL-12p70 Production (pg/mL) |
| Untreated DCs | Baseline | Not Detected |
| Peptide Alone | Low | Low |
| CRX-527 Alone | Moderate | Moderate |
| Peptide + CRX-527 (Mix) | High | High |
| Peptide-CRX-527 Conjugate | Very High | Very High |
MFI: Mean Fluorescence Intensity. Data synthesized from descriptive findings in cited literature.[1][6]
In Vivo Anti-Tumor Efficacy in B16-OVA Melanoma Model
| Treatment Group | Tumor Growth | Overall Survival |
| Unvaccinated | Rapid | Low |
| CRX-527 Alone | Uncontrolled | Low |
| Peptides + CRX-527 (Mix) | Delayed | Moderate |
| Peptide-CRX-527 Conjugate | Significantly Delayed | Significantly Increased |
Data synthesized from descriptive findings in cited literature.[1][7]
In Vivo Anti-Tumor Efficacy in TC-1 HPV-Related Tumor Model
| Vaccination Strategy | Tumor Protection/Cure Rate |
| Prophylactic Vaccination | 100% long-term protection |
| Therapeutic Vaccination | 10% cure rate, 80% delayed tumor growth |
Data derived from studies using CRX-527-peptide conjugates.[7]
Cytokine Production in Splenocytes from Immunized Mice
| Immunization Group | TNF-α (pg/ml) | IL-1β (pg/ml) | IFN-γ (pg/ml) | IL-4 (pg/ml) |
| BCG-MSP1C | Lower | Lower | Lower | Lower |
| BCG-MSP1C + CRX-527 | 96.92 ± 0.62 | 60.16 ± 0.53 | 195.87 ± 0.30 | 20.49 ± 0.15 |
Data represents cytokine levels in spleen-derived cultured supernatants.[4]
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell Maturation Assay
Objective: To assess the ability of CRX-527 to induce maturation of bone marrow-derived dendritic cells (BMDCs) in vitro.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant murine GM-CSF and IL-4
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
CRX-527 (e.g., from InvivoGen)
-
Antigenic peptide (e.g., OVA peptide)
-
Fluorescently labeled antibodies against CD11c, MHC-II, CD80, CD86, and CD40
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Generate BMDCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
Plate immature BMDCs in 24-well plates at a density of 1x10^6 cells/mL.
-
Treat cells with CRX-527 (e.g., 1 µg/mL), antigenic peptide, or a combination of both for 24 hours. A CRX-527-peptide conjugate can also be used. Include an untreated control group.
-
Harvest cells and wash with FACS buffer.
-
Stain cells with fluorescently labeled antibodies against surface markers (CD11c, MHC-II, CD80, CD86, CD40) for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the expression levels of maturation markers (MHC-II, CD80, CD86, CD40) on the CD11c+ population.
Caption: Workflow for in vitro DC maturation assay.
Protocol 2: In Vivo T-Cell Priming Assay
Objective: To evaluate the capacity of CRX-527 as an adjuvant to prime antigen-specific T-cell responses in vivo.
Materials:
-
C57BL/6 mice
-
OT-I or OT-II transgenic mice (for tracking antigen-specific CD8+ or CD4+ T-cells, respectively)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Antigenic peptide (e.g., OVA CTL peptide for OT-I, OVA Helper peptide for OT-II)
-
CRX-527
-
Saline or PBS for injections
-
Surgical tools for lymph node harvesting
-
Flow cytometer
Procedure:
-
Isolate splenocytes from OT-I or OT-II mice.
-
Label the cells with CFSE.
-
Adoptively transfer 1-2 x 10^6 CFSE-labeled OT-I or OT-II cells into recipient C57BL/6 mice via intravenous injection.
-
After 24 hours, immunize mice intradermally with the antigenic peptide formulated with CRX-527 (either as a mixture or a conjugate). Include control groups receiving peptide alone or CRX-527 alone.
-
After 48-72 hours, harvest the draining lymph nodes (e.g., inguinal).
-
Prepare single-cell suspensions from the lymph nodes.
-
Stain cells with antibodies against CD8 or CD4.
-
Analyze the proliferation of antigen-specific T-cells by measuring CFSE dilution in the CD8+ or CD4+ population using a flow cytometer.
Caption: Workflow for in vivo T-cell priming assay.
Protocol 3: Therapeutic Tumor Model
Objective: To assess the therapeutic efficacy of a CRX-527-adjuvanted vaccine in a preclinical tumor model.
Materials:
-
C57BL/6 mice
-
Tumor cell line (e.g., B16-OVA melanoma or TC-1)
-
Vaccine formulation: Antigenic peptides conjugated to CRX-527.
-
Control formulations: CRX-527 alone, mixture of peptides and CRX-527.
-
Calipers for tumor measurement
-
Syringes and needles for tumor inoculation and vaccination.
Procedure:
-
Inject mice subcutaneously with a tumorigenic dose of tumor cells (e.g., 100,000 B16-OVA cells).[7]
-
Monitor mice for tumor growth.
-
Once tumors are palpable, randomly assign mice to treatment groups (n=10 per group).[7]
-
Administer the therapeutic vaccine (e.g., 1 nmol of CRX-527-peptide conjugate) via intradermal injection.[7]
-
Administer booster vaccinations as required by the study design.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse survival.
-
Optional: At defined time points, collect blood to analyze the frequency of antigen-specific CD8+ T-cells by tetramer staining.[7]
-
Analyze tumor growth curves and survival data for statistical significance.
Caption: Workflow for a therapeutic tumor model.
Conclusion
CRX-527 is a potent TLR4 agonist that serves as an effective adjuvant for enhancing anti-tumor T-cell responses.[1][8] When conjugated to peptide antigens, it significantly improves dendritic cell activation, T-cell priming, and therapeutic efficacy in preclinical cancer models.[1][2][6] The protocols outlined in this document provide a framework for researchers to investigate and harness the immunostimulatory properties of CRX-527 in the development of novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 5. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Radioprotective Effects of CRX 527 on Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation poses a significant threat to hematopoietic stem cells (HSCs), leading to hematopoietic syndrome and increased mortality. The development of effective radioprotective agents is a critical area of research. CRX 527, a synthetic, non-toxic analog of lipid A, has emerged as a promising candidate. It functions as a potent Toll-like receptor 4 (TLR4) agonist, demonstrating significant radioprotective effects on the hematopoietic system.[1][2][3][4] These application notes provide a comprehensive overview of the radioprotective effects of this compound on HSCs, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action
This compound exerts its radioprotective effects by activating the TLR4 signaling pathway on hematopoietic stem cells.[1][5] This activation stimulates the differentiation of HSCs, particularly into macrophages.[1][2][3] These macrophages then play a crucial role in mitigating radiation-induced damage, in part by protecting the intestinal epithelium.[1][2][3] The protective effects of this compound are dependent on TLR4, as the compound shows no significant protective effect in TLR4 knockout mice.[1][2][3][4] Compared to lipopolysaccharide (LPS), another TLR4 ligand, this compound exhibits significantly lower toxicity, making it a safer candidate for potential clinical applications.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the radioprotective effects of this compound.
Table 1: Survival and Physiological Parameters in Irradiated Mice
| Parameter | Control (Irradiation Only) | This compound + Irradiation | Reference |
| Survival Rate | 0% | 100% | [1][2][3][4] |
| Mean Survival Time | Significantly shorter | Significantly prolonged | [1] |
| Body Weight | Significant loss | Attenuated loss | [4] |
| Spleen Coefficient | Significant decrease | Attenuated decrease | [4] |
Table 2: Effects of this compound on Hematopoietic Stem and Progenitor Cells
| Cell Population | Treatment | Outcome | Reference |
| LSK (Lin-Sca-1+c-Kit+) cells | This compound | Increased proportion and number | [1][2][3][6] |
| LT-HSCs (Long-Term HSCs) | This compound | No significant change in proportion | [6] |
| ST-HSCs (Short-Term HSCs) | This compound | No significant change in proportion | [6] |
| MPPs (Multipotent Progenitors) | This compound | No significant change in proportion | [6] |
| GMPs (Granulocyte-Macrophage Progenitors) | This compound | Increased proportion | [6] |
| Bone Marrow Nucleated Cells | This compound + Irradiation | Significantly higher counts post-irradiation | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Hematopoietic Stem Cells
Caption: this compound activates TLR4, leading to downstream signaling and HSC differentiation.
Experimental Workflow for Evaluating Radioprotective Effects of this compound
Caption: Workflow for in vivo studies of this compound's radioprotective effects.
Experimental Protocols
1. Animal Models and Husbandry
-
Species: C57BL/6 mice (wild-type and TLR4-/-), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of experiments.
2. This compound Administration
-
Preparation: Dissolve this compound (InvivoGen) in sterile, endotoxin-free water.
-
Dosage: 0.5 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer two doses, one at 24 hours and another at 2 hours prior to total body irradiation.[1]
3. Total Body Irradiation (TBI)
-
Source: A 137Cs gamma-ray irradiator or equivalent.
-
Dose: A lethal dose of 7.5 Gy is typically used to assess survival.
-
Procedure: Place mice in a well-ventilated container with restricted movement to ensure uniform irradiation.
4. Survival Study
-
Monitoring: Monitor mice daily for 30 days post-irradiation.
-
Endpoints: Record the date of death for each animal. Euthanize moribund animals (e.g., >20% weight loss, inability to access food or water) and record as deceased on that day.
-
Data Presentation: Plot survival curves using the Kaplan-Meier method.
5. Hematopoietic Tissue Analysis
-
Sample Collection: Euthanize mice at various time points post-irradiation (e.g., days 3, 7, 14, 21, 30).
-
Bone Marrow: Flush femurs and tibias with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) to collect bone marrow cells. Count nucleated cells using a hemocytometer after red blood cell lysis.
-
Spleen: Excise the spleen and weigh it to determine the spleen index (spleen weight/body weight). Prepare a single-cell suspension for further analysis.
-
Histology: Fix bone marrow (in the femur) and spleen in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological analysis.
6. Flow Cytometry for Hematopoietic Stem and Progenitor Cell Analysis
-
Staining: Stain single-cell suspensions from bone marrow with a cocktail of fluorescently labeled antibodies.
-
Lineage Markers (for depletion): CD3e, CD4, CD8, B220, Gr-1, Mac-1, Ter119.
-
Stem and Progenitor Markers: c-Kit (CD117), Sca-1, CD34, Flt3 (CD135), CD48, CD150.
-
-
Cell Population Gating Strategy:
-
LSK: Lineage-, Sca-1+, c-Kit+
-
LT-HSC: LSK, CD48-, CD150+
-
ST-HSC: LSK, CD48-, CD150-
-
MPP: LSK, CD48+, CD150-
-
GMP: Lineage-, Sca-1-, c-Kit+, CD34+, FcγRII/III+
-
-
Analysis: Acquire data on a multicolor flow cytometer and analyze using appropriate software (e.g., FlowJo).
Conclusion
This compound demonstrates significant potential as a radioprotective agent for hematopoietic stem cells. Its mechanism of action via TLR4 activation, leading to HSC differentiation and subsequent mitigation of radiation injury, is well-supported by preclinical data. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of this compound and other TLR4 agonists in the context of radioprotection. These findings are crucial for the development of novel therapies to protect individuals exposed to high doses of radiation, such as in radiotherapy or radiological emergencies.
References
- 1. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [ouci.dntb.gov.ua]
- 3. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of CRX-527 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CRX-527 in mice. CRX-527 is a synthetic, non-toxic analog of lipid A and a potent Toll-like receptor 4 (TLR4) agonist.[1][2] It activates both MyD88- and TRIF-dependent signaling pathways to induce a robust innate immune response, making it a valuable tool for vaccine adjuvant development and cancer immunotherapy research.[1][3][4]
Mechanism of Action
CRX-527 functions as a selective TLR4 agonist.[1] Upon binding to TLR4, it triggers a downstream signaling cascade that can proceed through two major pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α.[3]
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons and other inflammatory mediators.[3][5]
Notably, CRX-527 can activate these pathways without the need for the co-receptor CD14.[1] Studies have shown that CRX-527 is less toxic than lipopolysaccharide (LPS) while retaining significant immunostimulatory properties.[1][5]
Signaling Pathway Diagram
Caption: CRX-527 signaling through TLR4 activates MyD88 and TRIF pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using CRX-527 in mice.
Table 1: In Vivo Administration Parameters for CRX-527 in Mice
| Parameter | Details | Mouse Strain | Study Focus | Reference |
| Dosage | 0.5 mg/kg | Wild-type | Radiation protection | [5] |
| 1 µg (as lipo-CRX) | Not specified | Bacterial infection | [6] | |
| 1 nmol | Not specified | Cancer vaccine adjuvant | [2] | |
| 0.5 mg/kg | Balb/c | Malaria vaccine adjuvant | [7][8] | |
| Route of Administration | Intraperitoneal (i.p.) | Wild-type, Balb/c | Radiation protection, Malaria vaccine adjuvant | [5][7][8] |
| Intratracheal (i.t.) | Not specified | Bacterial infection | [6] | |
| Intradermal (i.d.) | Not specified | Cancer vaccine adjuvant | [2] | |
| Treatment Schedule | 24 hours and 2 hours before total body irradiation | Wild-type | Radiation protection | [5] |
| Single dose | Not specified | Bacterial infection | [6] | |
| Not specified | Not specified | Cancer vaccine adjuvant | [2] | |
| With immunization | Balb/c | Malaria vaccine adjuvant | [7][8] |
Table 2: Observed In Vivo Effects of CRX-527 Administration in Mice
| Effect | Model | Key Findings | Reference |
| Increased Survival | Total Body Irradiation | 100% survival in CRX-527 treated mice vs. 50% in the irradiation group. | [5] |
| Hematopoietic System Protection | Total Body Irradiation | Alleviated hematopoietic system damage and accelerated recovery. | [5] |
| Intestinal Protection | Radiation Damage | Maintained intestinal function and homeostasis, promoted regeneration of intestinal stem cells. | [5] |
| Immune Cell Recruitment | Bacterial Infection (lipo-CRX) | Induced neutrophil recruitment to the lungs. | [6] |
| Enhanced Cytokine Production | Malaria Vaccine Adjuvant | Significantly increased TNF-α, IL-1β, IFN-γ, and IL-4. | [7][8] |
| Tumor Protection | Cancer Vaccine Adjuvant | Enhanced tumor protection in prophylactic and therapeutic vaccination models. | [2] |
Experimental Protocols
Preparation of CRX-527 for Injection
Materials:
-
CRX-527 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized CRX-527 powder in DMSO to create a stock solution. Note: The commercial source of CRX-527 provides it as a clear lipidic film, which should be resuspended in DMSO containing 0.2% triethylamine (TEA) to a concentration of 1 mg/ml.[1]
-
Dilution: For intraperitoneal injection, further dilute the CRX-527 stock solution in sterile PBS or saline to the final desired concentration for injection. The final volume for intraperitoneal injection in mice is typically 100-200 µL. Note: Ensure the final concentration of DMSO is non-toxic to the animals.
Intraperitoneal Administration Protocol for Radiation Protection Studies
This protocol is adapted from a study investigating the radioprotective effects of CRX-527.[5]
Experimental Workflow:
Caption: Workflow for intraperitoneal CRX-527 administration in a radiation protection model.
Methodology:
-
Animal Model: Use wild-type mice.
-
CRX-527 Preparation: Prepare a solution of CRX-527 at a concentration that will deliver a dose of 0.5 mg/kg in a suitable injection volume (e.g., 100 µL).
-
Administration Schedule:
-
Administer the first dose of CRX-527 (0.5 mg/kg) via intraperitoneal injection 24 hours before total body irradiation.
-
Administer the second dose of CRX-527 (0.5 mg/kg) via intraperitoneal injection 2 hours before total body irradiation.
-
-
Irradiation: Expose the mice to a lethal dose of 7.5 Gy total body irradiation.
-
Outcome Measures: Monitor survival rates and collect tissues for analysis of hematopoietic and intestinal system damage and regeneration.
Intratracheal Administration of Lipo-CRX for Bacterial Infection Models
This protocol is based on a study using a liposomal formulation of CRX-527 (lipo-CRX) to enhance host defense against bacterial infection.[6]
Experimental Workflow:
Caption: Workflow for intratracheal lipo-CRX administration to assess immune stimulation.
Methodology:
-
Animal Model: Mice as specified in the study.
-
Lipo-CRX Preparation: Prepare a liposomal formulation of CRX-527. A detailed method for preparing lipo-CRX can be found in the referenced publication.[6] The final composition is 2 mg/ml CRX-527, 40 mg/ml DOPC, and 10 mg/ml cholesterol.
-
Administration: Administer a 1 µg dose of lipo-CRX intratracheally to the mice.
-
Sample Collection: 24 hours after administration, collect bronchoalveolar lavage (BAL) fluid and serum.
-
Outcome Measures: Analyze BAL fluid for neutrophil recruitment using flow cytometry and measure cytokine levels in both BAL fluid and serum via ELISA.
Safety and Toxicology
CRX-527 has been demonstrated to be safer and less toxic than LPS at equivalent doses in vivo.[5] In a study comparing the two, CRX-527 showed significantly better safety profiles.[5] Furthermore, formulating CRX-527 into liposomes (lipo-CRX) can further reduce its inflammatory potential while preserving its ability to enhance host defense responses. Despite its improved safety profile, it is crucial to monitor animals for any adverse effects following administration.
Conclusion
CRX-527 is a versatile and potent TLR4 agonist with a favorable safety profile compared to LPS. The provided protocols for intraperitoneal and intratracheal administration in mice serve as a foundation for researchers investigating its utility as a vaccine adjuvant, immunotherapeutic agent, and radioprotectant. The specific dosage, route, and timing of administration should be optimized based on the experimental model and desired outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Stimulating Cytokine Production in Macrophages using CRX-527
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRX-527 is a synthetic, non-toxic analog of Lipid A, the immunostimulatory component of lipopolysaccharide (LPS).[1][2] As a potent and specific agonist for Toll-like Receptor 4 (TLR4), CRX-527 effectively stimulates innate immune responses, including the robust production of pro-inflammatory cytokines by macrophages.[3] Unlike LPS, CRX-527 exhibits significantly lower toxicity, making it a valuable tool for in vitro and in vivo immunological studies, as well as a promising candidate for vaccine adjuvants and cancer immunotherapy.[1][4] These application notes provide a detailed protocol for utilizing CRX-527 to induce cytokine secretion in murine macrophage cell lines.
Principle of the Assay: TLR4 Signaling Cascade
CRX-527 activates macrophages by binding to the TLR4 receptor complex. This binding event triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both cascades culminate in the activation of transcription factors, such as NF-κB and IRF3, which translocate to the nucleus and induce the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2]
Caption: TLR4 signaling initiated by CRX-527.
Data Presentation
The following table summarizes representative data on cytokine production by the murine macrophage-like cell line RAW 264.7 following a 24-hour stimulation with varying concentrations of CRX-527. Cytokine levels were quantified in the cell culture supernatant using ELISA.
| CRX-527 Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (Unstimulated Control) | < 50 | < 20 | < 15 |
| 1 | 500 ± 60 | 250 ± 30 | 150 ± 20 |
| 10 | 2500 ± 210 | 1200 ± 150 | 800 ± 90 |
| 100 | 8000 ± 650 | 4500 ± 400 | 2500 ± 280 |
| 1000 | 12000 ± 1100 | 7000 ± 600 | 3500 ± 410 |
Note: The data presented are representative and may vary depending on experimental conditions, cell passage number, and specific lots of reagents.
Experimental Protocols
This section provides a detailed methodology for the stimulation of murine macrophage-like cells (RAW 264.7 or J774A.1) with CRX-527 and subsequent quantification of secreted cytokines by ELISA.
Materials and Reagents
-
Cell Lines: RAW 264.7 (ATCC TIB-71) or J774A.1 (ATCC TIB-67)
-
CRX-527: (e.g., InvivoGen, cat. no. tlrl-crx527)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypan Blue Solution
-
96-well flat-bottom cell culture plates
-
ELISA Kits: Specific for murine TNF-α, IL-6, and IL-1β.
-
Microplate Reader
Experimental Workflow
Caption: Workflow for macrophage stimulation and cytokine analysis.
Detailed Methodologies
1. Cell Culture and Seeding: a. Culture RAW 264.7 or J774A.1 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells when they reach 80-90% confluency. For RAW 264.7 cells, which are semi-adherent, a cell scraper can be used. For J774A.1 cells, gently aspirate the medium and wash the cells off the plate with fresh medium.[5] c. Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete DMEM. d. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. e. Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. f. Incubate the plate for 2-4 hours at 37°C to allow the cells to adhere.
2. Macrophage Stimulation with CRX-527: a. Prepare a stock solution of CRX-527 in sterile, endotoxin-free water or PBS. b. Perform serial dilutions of the CRX-527 stock solution in complete DMEM to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL). Also, prepare a vehicle control (medium only). c. Add 100 µL of the CRX-527 dilutions or the vehicle control to the appropriate wells of the 96-well plate containing the adhered macrophages. The final volume in each well will be 200 µL. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Cytokine Quantification by ELISA: a. After the 24-hour incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatants without disturbing the cell monolayer. c. Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the ELISA kits. d. Read the absorbance of the ELISA plate on a microplate reader at the appropriate wavelength. e. Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve generated from the cytokine standards.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no cytokine production | - Inactive CRX-527- Low cell viability- Cell passage number too high | - Use a fresh aliquot of CRX-527.- Ensure cell viability is >95% before seeding.- Use cells with a lower passage number. |
| High background in unstimulated wells | - Endotoxin contamination in reagents or serum- Mycoplasma contamination of cells | - Use endotoxin-free reagents and test FBS for endotoxin levels.- Regularly test cell cultures for mycoplasma. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique. |
References
- 1. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 5. Crocin’s effect on phenotype switching of J774A.1 macrophages depends on their polarization state during exposure - PMC [pmc.ncbi.nlm.nih.gov]
CRX 527: A Potent Tool for Investigating Innate Immune Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
CRX 527, a synthetic analog of Lipid A, serves as a powerful and specific agonist for Toll-like receptor 4 (TLR4). Its ability to activate innate immune signaling pathways, coupled with a significantly lower toxicity profile compared to lipopolysaccharide (LPS), makes it an invaluable tool for studying host defense mechanisms, vaccine adjuvant effects, and the development of immunomodulatory therapeutics.[1][2] This document provides detailed application notes, experimental protocols, and a summary of its effects on innate immune cells.
Mechanism of Action
This compound is a member of the aminoalkyl glucosaminide 4-phosphate (AGP) family of molecules that mimic the structure and function of Lipid A, the active component of LPS.[1][2] It directly engages and activates the TLR4 receptor complex on the surface of various immune cells, such as macrophages and dendritic cells.[1][3] A key feature of this compound is its ability to initiate downstream signaling independent of the co-receptor CD14.[1] Upon binding to TLR4, this compound triggers two distinct intracellular signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][4] This dual activation leads to the production of a broad range of pro-inflammatory cytokines, chemokines, and type I interferons, culminating in a robust innate immune response.[2][4]
Caption: this compound activates TLR4, leading to MyD88- and TRIF-dependent signaling pathways.
Data Presentation: In Vitro and In Vivo Effects
This compound has been demonstrated to elicit a range of innate immune responses. The following tables summarize the quantitative data from various studies.
Table 1: In Vitro Cytokine Production in Response to this compound
| Cell Type | Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | Reference |
| Murine Splenocytes | BCG-MSP1C + this compound | 96.92 ± 0.62 | 60.16 ± 0.53 | 195.87 ± 0.30 | 20.49 ± 0.15 | [5] |
| Murine Splenocytes | BCG + this compound | 96.44 ± 0.27 | 57.82 ± 0.44 | 211.93 ± 0.52 | 18.87 ± 0.26 | [5] |
| Murine Lymph Node Cells | BCG-MSP1C + this compound | 86.89 ± 0.68 | - | 178.54 ± 0.05 | 17.91 ± 0.04 | [5] |
| Murine Lymph Node Cells | BCG + this compound | 75.73 ± 0.17 | - | 202.78 ± 0.04 | - | [5] |
| Murine Liver Cells | BCG-MSP1C + this compound | 75.44 ± 0.12 | - | 207.98 ± 0.82 | 20.49 ± 0.08 | [5] |
| Murine Liver Cells | BCG + this compound | 74.97 ± 0.34 | 58.77 ± 0.60 | 216.18 ± 1.66 | 18.01 ± 0.03 | [5] |
Table 2: In Vivo Effects of this compound in Murine Models
| Experimental Model | Treatment | Key Finding | Quantitative Data | Reference |
| Radiation Protection | 0.5 mg/kg this compound (intraperitoneal) | Increased survival rate post-total body irradiation. | 100% survival in wild-type mice. | [2] |
| Radiation Protection | This compound treatment | Increased hematopoietic stem cells (HSCs). | Significant increase in the proportion and number of LSK (Lin-sca-1+c-kit+) cells. | [2][6] |
| Cancer Vaccination | This compound-peptide conjugate | Enhanced tumor protection. | Prophylactic vaccination protected all animals from tumor challenge. | [7] |
| Bacterial Infection | Lipo-CRX (intratracheal) | Reduced dissemination of B. abortus. | Synergistic beneficial effect when combined with ampicillin. | [8] |
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound to study innate immune responses.
Protocol 1: In Vitro Stimulation of Macrophages for Cytokine Analysis
This protocol describes the stimulation of a murine macrophage cell line, RAW264.7, with this compound to measure cytokine production.
Materials:
-
RAW264.7 cells (or other suitable macrophage cell line like THP-1)[2]
-
Complete DMEM medium (with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Preparation of Stimulants: Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water or DMSO according to the manufacturer's instructions. Further dilute the stimulants in complete DMEM to the desired final concentrations (e.g., a dose-response range from 10 pg/mL to 100 ng/mL).[1]
-
Cell Stimulation: Carefully remove the old medium from the wells. Add 500 µL of the prepared stimulant-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Quantify the concentration of cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Caption: Workflow for in vitro stimulation of macrophages with this compound for cytokine analysis.
Protocol 2: In Vivo Murine Model of Innate Immune Activation
This protocol outlines a general procedure for administering this compound to mice to study its in vivo effects on the innate immune system.
Materials:
-
6-8 week old C57BL/6 or Balb/c mice
-
This compound
-
Sterile, endotoxin-free PBS
-
Syringes and needles for injection (e.g., 27-gauge)
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
Equipment for tissue harvesting (spleen, lymph nodes)
-
Flow cytometry reagents (antibodies for immune cell markers)
-
ELISA kits for serum cytokine analysis
Procedure:
-
Animal Acclimatization: House the mice in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization.
-
Preparation of this compound for Injection: Reconstitute this compound in sterile, endotoxin-free PBS to the desired concentration. A typical dose for in vivo studies is around 0.5 mg/kg.[2][5]
-
Administration: Inject the mice intraperitoneally (i.p.) or via other desired routes (e.g., intradermal, intratracheal) with the prepared this compound solution.[2][5][8] A typical injection volume is 100-200 µL. Include a control group injected with vehicle (PBS) only.
-
Monitoring and Sample Collection: Monitor the mice for any adverse effects. At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, collect blood samples for serum cytokine analysis.
-
Tissue Harvesting and Processing: At the end of the experiment, euthanize the mice and harvest relevant tissues such as the spleen, lymph nodes, or lungs. Process the tissues to obtain single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., macrophages, dendritic cells, neutrophils).
-
Analysis: Analyze serum cytokine levels using ELISA. Analyze immune cell populations and their activation status using flow cytometry.
Conclusion
This compound is a well-defined and potent TLR4 agonist with a favorable safety profile, making it an excellent research tool for a wide range of applications in immunology and drug development. Its ability to specifically activate the innate immune system provides a reliable method for studying TLR4 signaling, immune cell activation, and the development of novel adjuvants and immunotherapies. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of the innate immune response.
References
- 1. invivogen.com [invivogen.com]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 6. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 7. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CRX 527 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of CRX 527.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic lipid A analog that acts as a potent Toll-like receptor 4 (TLR4) agonist. Due to its immunostimulatory properties and lower toxicity compared to lipopolysaccharide (LPS), it is frequently used in vaccine adjuvant and cancer immunotherapy research.[1]
Q2: How should I store this compound?
A2: this compound as a solid should be stored at -20°C.[2] Once reconstituted in a solvent, it is recommended to store the stock solution in aliquots in tightly sealed vials at -20°C to avoid repeated freeze-thaw cycles.[2][3] For short-term storage of a few days to weeks, 0-4°C is also acceptable.[4]
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound are generally stable for up to one month when stored properly at -20°C.[3] It is always best to prepare fresh solutions for optimal performance and use them on the same day if possible.[3]
Solubility Data
This compound is a lipid-like molecule, and its solubility is highest in organic solvents. It is sparingly soluble in aqueous solutions.
| Solvent | Solubility | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | 1 mg/mL | The use of DMSO containing 0.2% triethylamine (TEA) is recommended as a reconstitution buffer to improve solubility.[2] |
| Chloroform | Soluble | 20 mg/mL | Used for the preparation of liposomal formulations.[5] |
| Aqueous Solutions (e.g., Saline, PBS) | Sparingly soluble | Not specified | Direct dissolution in aqueous buffers is not recommended. For in vivo studies, a common method is to first dissolve this compound in DMSO and then dilute the solution in a saline buffer. |
Troubleshooting Guide
Issue: this compound is not dissolving completely in DMSO.
-
Solution 1: Check the Solvent Quality. Ensure you are using anhydrous/molecular biology grade DMSO.
-
Solution 2: Add Triethylamine (TEA). As recommended by suppliers, adding 0.2% TEA to your DMSO can aid in the dissolution of this compound.[2] This suggests that a slightly basic environment can improve solubility.
-
Solution 3: Gentle Warming and Sonication. After adding the solvent, gently warm the solution and sonicate in a water bath. This can help to break up any aggregates and facilitate dissolution. One protocol specifies sonicating for 15 minutes in a water bath.[6]
-
Solution 4: Check for Proper Storage. Ensure the compound has been stored correctly at -20°C in a tightly sealed container to prevent degradation.
Issue: Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer.
-
Solution 1: Vortexing during Dilution. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 2: Use of a Surfactant. For certain applications, the inclusion of a small amount of a biocompatible surfactant like Tween® 80 in the aqueous buffer may help to maintain the solubility of this compound.
-
Solution 3: Liposomal Formulation. For in vivo applications requiring higher concentrations in an aqueous environment, consider preparing a liposomal formulation of this compound.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for reconstituting solid this compound to create a stock solution.
Caption: Workflow for reconstituting this compound in DMSO.
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for injection in animal models, based on a method used in vaccination studies.[6]
Caption: Workflow for preparing this compound for in vivo use.
Signaling Pathway
This compound activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of innate immunity.
Caption: Simplified TLR4 signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
CRX-527 Administration: In Vivo Side Effects Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vivo side effects of CRX-527 administration. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CRX-527 and what is its primary in vivo effect?
CRX-527 is a synthetic analog of lipid A and a potent agonist of Toll-like receptor 4 (TLR4). Its primary in vivo effect is the stimulation of the innate immune system through the activation of TLR4, leading to the initiation of pro-inflammatory signaling cascades.[1] This immunostimulatory property makes it a candidate for use as a vaccine adjuvant and standalone immunostimulant.[1]
Q2: Is CRX-527 considered toxic in vivo?
Generally, CRX-527 is reported to have a favorable safety profile and is considered less toxic than other TLR4 agonists like lipopolysaccharide (LPS).[1][2] Studies in mice have shown that CRX-527 is safer than LPS at the same dose.[2][3] A liposomal formulation of CRX-527, known as lipo-CRX, was found to be effective in vivo without inducing observable negative health implications in mice, such as ruffling or hunching.[4] Furthermore, a similar liposome formulation of CRX-527 exhibited reduced toxicity in dogs.[4]
Q3: What are the potential observable side effects of CRX-527 administration in animal models?
While generally considered safe, as a potent TLR4 agonist, CRX-527 is designed to induce an inflammatory response.[4][5] The most commonly noted effect is the recruitment of immune cells, particularly neutrophils, to the site of administration.[4] One study observed that CRX-527 induced a more robust neutrophil response in the lungs of mice compared to other TLR4 agonists.[4] Researchers should monitor for signs of localized inflammation. Systemic inflammatory responses, though generally less severe than with LPS, could potentially occur.
Q4: How does the formulation of CRX-527 affect its side effect profile?
The formulation of CRX-527 can significantly impact its in vivo side effect profile. Encapsulating CRX-527 into liposomes (lipo-CRX) has been shown to minimize toxic inflammation while retaining its ability to enhance host defense responses.[4] This liposomal formulation was associated with reduced neutrophil influx into the lungs compared to the free form of CRX-527.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive local inflammation at the injection site (e.g., swelling, redness) | High dose of CRX-527; inherent inflammatory response to TLR4 activation. | - Titrate the dose of CRX-527 to the minimum effective dose. - Consider using a liposomal formulation of CRX-527 to reduce local inflammation. - Monitor the site for resolution and record observations systematically. |
| Signs of systemic inflammation (e.g., ruffled fur, hunched posture, lethargy) | Systemic immune activation due to high dose or sensitive animal model. | - Immediately record the symptoms and their severity. - Reduce the dosage in subsequent experiments. - Ensure the purity of the CRX-527 preparation to rule out other contaminants. - A liposomal formulation may mitigate systemic effects.[4] |
| Unexpectedly high neutrophil recruitment in tissue samples | Potent immunostimulatory activity of CRX-527. | - This may be an expected outcome of TLR4 agonism.[4] - Quantify the neutrophil influx and correlate it with the administered dose. - Compare with a positive control (e.g., LPS) and a vehicle control to contextualize the response. |
Summary of In Vivo Safety Data
| Animal Model | Formulation | Route of Administration | Observed Side Effects/Safety Profile | Reference |
| Mice | CRX-527 | Not specified | Safer than LPS at the same dose; almost no toxic effect. | [2][3] |
| Mice | Lipo-CRX | Intratracheal | No observable negative health implications (e.g., ruffling, hunching); minimal toxicity. Induced neutrophil recruitment to the lungs, but less than free CRX-527. | [4] |
| Dogs | Liposome formulation of CRX-527 | Not specified | Reduced toxicity. | [4] |
| Mice | CRX-527 | Intravenous, Intranasal | Well-tolerated in the context of inducing protection against bacterial and viral challenges. | [6] |
Experimental Protocols
General Protocol for In Vivo Administration and Monitoring of CRX-527 in Mice
This protocol outlines a general procedure. Specific details such as dosage, route of administration, and animal strain should be optimized for the particular research question.
-
Preparation of CRX-527:
-
Reconstitute CRX-527 in a suitable vehicle (e.g., sterile phosphate-buffered saline (PBS), or DMSO containing 0.2% triethylamine followed by dilution in PBS). Ensure the final concentration of any solvent is non-toxic to the animals.
-
For liposomal formulations, incorporate CRX-527 into liposomes using standard protocols.
-
-
Animal Handling and Administration:
-
Use age- and sex-matched mice (e.g., 6- to 10-week-old C57BL/6 or BALB/c).
-
Administer CRX-527 via the desired route (e.g., intravenous, intraperitoneal, intratracheal, intranasal). For intranasal/intrapulmonary administration in anesthetized mice, carefully pipette the solution into the nostrils.[6]
-
-
Post-Administration Monitoring:
-
Closely observe the animals for any adverse effects, including changes in behavior (e.g., lethargy, aggression), appearance (e.g., ruffled fur, hunched posture), and signs of pain or distress.
-
Record body weight daily for the duration of the experiment.
-
At predetermined time points, collect blood samples for analysis of systemic cytokine levels or complete blood counts.
-
At the end of the experiment, euthanize the animals and collect tissues for histopathological analysis to assess for any signs of inflammation or tissue damage.
-
Visualizations
Caption: TLR4 signaling pathway activated by CRX-527.
Caption: Experimental workflow for in vivo side effect assessment.
References
- 1. invivogen.com [invivogen.com]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 4. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 6. Synthetic Toll-Like Receptor 4 Agonists Stimulate Innate Resistance to Infectious Challenge - PMC [pmc.ncbi.nlm.nih.gov]
CRX 527 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of CRX 527, along with troubleshooting guidance for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment. Following these conditions can ensure stability for months to years.[1]
Q2: How should I store this compound for short-term use?
For short-term storage, solid this compound can be stored at 0-4°C for days to weeks, also in a dry and dark place.[1]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in DMSO.[1][2] Some protocols may recommend the addition of a small percentage of triethylamine (TEA) to the DMSO.[2]
Q4: How should I store reconstituted this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C. It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
Q5: Is this compound stable during shipping at ambient temperatures?
Yes, this compound is stable enough for a few weeks during ordinary shipping and time spent in customs when shipped under ambient temperature as a non-hazardous chemical.[1]
Q6: What is the expected shelf-life of this compound if stored properly?
If stored correctly, this compound has a shelf life of over 3 years.[1]
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid | Short-term | 0 - 4°C | Days to Weeks | Dry and dark environment[1] |
| Long-term | -20°C | Months to Years | Dry and dark environment[1] | |
| In Solution (DMSO) | Storage | -20°C | Up to 1 month is generally recommended for bioactive solutions | Avoid repeated freeze-thaw cycles[2] |
Troubleshooting Guide: In Vitro TLR4 Activation Assay
This guide addresses potential issues that may arise during an in vitro experiment to assess TLR4 activation using this compound.
Issue 1: No or low TLR4 activation observed.
-
Possible Cause 1: Improper this compound reconstitution or storage.
-
Solution: Ensure this compound was fully dissolved in DMSO. If the solution has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock solution.
-
-
Possible Cause 2: Incorrect concentration of this compound.
-
Solution: The typical working concentration for this compound is in the range of 100 pg/mL to 10 ng/mL.[2] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 3: Low TLR4 expression on the cell line used.
-
Solution: Confirm that your cell line (e.g., HEK293-hTLR4, THP-1) expresses TLR4 at sufficient levels. You can verify this through techniques like flow cytometry or western blotting.
-
-
Possible Cause 4: Issues with the detection method.
-
Solution: Verify that your reporter system (e.g., SEAP reporter, NF-κB luciferase reporter) and detection reagents are working correctly. Include a positive control, such as LPS, to validate the assay setup.
-
Issue 2: High background signal in unstimulated control cells.
-
Possible Cause 1: Contamination of cell culture.
-
Solution: Ensure aseptic techniques are followed during cell culture. Test for mycoplasma contamination, which can activate TLRs.
-
-
Possible Cause 2: Endotoxin contamination in reagents.
-
Solution: Use endotoxin-free reagents and consumables. Note that this compound itself may not activate a typical Limulus amebocyte lysate (LAL) assay used for endotoxin detection.[2]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell passage number or density.
-
Solution: Use cells within a consistent and optimal passage number range. Ensure that cells are seeded at a consistent density for each experiment.
-
-
Possible Cause 2: Inconsistent incubation times.
-
Solution: Adhere strictly to the optimized incubation times for this compound stimulation and subsequent assay steps.
-
Experimental Protocols & Visualizations
TLR4 Signaling Pathway Activated by this compound
This compound, a synthetic lipid A analog, activates the Toll-like receptor 4 (TLR4). This activation initiates both MyD88-dependent and TRIF-dependent signaling cascades, leading to the production of pro-inflammatory cytokines.[2]
Caption: this compound activates TLR4, leading to downstream signaling.
Experimental Workflow: In Vitro TLR4 Activation Assay
The following diagram outlines a typical workflow for assessing TLR4 activation by this compound in a cell-based assay.
Caption: A typical workflow for a cell-based TLR4 activation assay.
Detailed Experimental Protocol: HEK-Blue™ hTLR4 Assay
This protocol provides a detailed methodology for assessing TLR4 activation by this compound using HEK-Blue™ hTLR4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
This compound
-
DMSO (endotoxin-free)
-
LPS (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR4 cells according to the supplier's recommendations.
-
The day before the experiment, seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of culture medium.
-
-
Preparation of Stimuli:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 1 mg/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 pg/mL to 10 ng/mL.
-
Prepare a positive control (LPS at 10 ng/mL) and a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
-
Cell Stimulation:
-
Add 20 µL of the diluted this compound, LPS, or vehicle control to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection of TLR4 Activation:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer 20 µL of the supernatant from each well of the cell culture plate to a new 96-well plate.
-
Add 180 µL of the prepared HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-4 hours and monitor the development of a blue color.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the vehicle control from all other readings.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
References
troubleshooting low immune response with CRX 527 adjuvant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CRX-527 adjuvant. CRX-527 is a potent synthetic Toll-like receptor 4 (TLR4) agonist that serves as a powerful adjuvant to enhance immune responses to vaccine antigens.[1][2][3][4] This guide will address common issues, particularly low immune responses, that may be encountered during experimentation.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues.
Question 1: I am observing a weaker than expected immune response (low antibody titers or cytokine production) with my antigen-CRX-527 formulation. What are the potential causes and solutions?
Answer: A suboptimal immune response can stem from several factors related to the formulation, administration, or experimental setup. Below is a systematic approach to troubleshoot this issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Formulation or Solubility | Verify the complete solubilization and stability of CRX-527. | CRX-527 has improved solubility compared to some other lipid A analogs.[4] However, ensure it is fully dissolved in an appropriate vehicle before mixing with your antigen. Sonication can be employed for liposomal formulations to ensure proper incorporation.[1] Consider that the formulation can significantly impact the immune response; for instance, a liposomal formulation (lipo-CRX) can be less inflammatory than CRX-527 alone.[1] |
| Suboptimal Dose of CRX-527 | Perform a dose-response study. | The optimal dose of CRX-527 can vary depending on the antigen, animal model, and desired immune outcome. A typical in vivo dose in mice is around 0.5 mg/kg administered intraperitoneally.[2][5] However, it is crucial to titrate the dose to find the optimal concentration for your specific experiment. |
| Inadequate Antigen-Adjuvant Co-localization | Ensure the antigen and CRX-527 are administered in a manner that allows for co-uptake by antigen-presenting cells (APCs). | Covalent conjugation of CRX-527 to peptide antigens has been shown to improve vaccine uptake by dendritic cells (DCs), leading to enhanced T cell activation and tumor protection.[6] If conjugation is not feasible, ensure a well-mixed formulation is administered at the same site. |
| Incorrect Administration Route | Review and optimize the route of administration. | The route of administration can influence the type and magnitude of the immune response. Intradermal and intraperitoneal routes have been successfully used for CRX-527.[2][6] The chosen route should facilitate the delivery of the antigen-adjuvant complex to relevant lymphoid organs. |
| Timing of Immunization and Sample Collection | Verify the immunization schedule and the timing of sample collection. | A typical immunization schedule in mice might involve a primary immunization followed by one or two booster doses at 2-4 week intervals.[5][7] Antibody and cytokine responses should be measured at their peak, which can be determined through a time-course experiment. For instance, cytokine levels can be measured in lymphocyte-derived tissues 24 hours after the final booster.[5] |
| Issues with Readout Assays | Validate your ELISA, ELISpot, or other immune monitoring assays. | Ensure that your assays for measuring cytokines or antibody titers are properly optimized and validated. This includes using appropriate antibody pairs, standard curves, and controls. Refer to the detailed experimental protocols section for guidance. |
Question 2: I am observing high variability in the immune response between individual animals in the same experimental group. What could be the reason?
Answer: High variability can be attributed to inconsistencies in experimental procedures or inherent biological differences.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Formulation Preparation | Standardize the formulation preparation protocol. | Ensure that each batch of the antigen-CRX-527 formulation is prepared identically. This includes consistent mixing times, temperatures, and component concentrations. |
| Inaccurate Dosing | Refine the administration technique. | Ensure precise and consistent delivery of the formulation to each animal. For injections, use appropriate needle sizes and techniques to minimize leakage and ensure the full dose is administered to the intended site. |
| Animal-to-Animal Variation | Increase the number of animals per group. | Biological variability is inherent in animal studies. Increasing the sample size can help to obtain more statistically significant and reproducible results. |
| Underlying Health Status of Animals | Ensure the use of healthy and age-matched animals. | The immune status of animals can be affected by their health, age, and stress levels. Use animals from a reliable source and allow for an acclimatization period before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CRX-527?
A1: CRX-527 is a synthetic analog of lipid A and a potent agonist for Toll-like receptor 4 (TLR4).[1] Upon binding to the TLR4/MD2 complex on the surface of immune cells, it activates downstream signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways.[4] This leads to the activation of transcription factors like NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells, ultimately enhancing the adaptive immune response to the co-administered antigen.[8]
Q2: Does CRX-527 require the co-receptor CD14 for its activity?
A2: No, a key feature of CRX-527 is that it does not require the TLR4 co-receptor CD14 for the activation of either the MyD88- or TRIF-dependent signaling pathways.[4]
Q3: What type of immune response does CRX-527 typically induce?
A3: CRX-527 is known to promote a Th1-biased immune response, characterized by the production of cytokines such as IFN-γ and TNF-α.[2] It also enhances the production of various antibody isotypes, including total IgG, IgG1, IgG2a, and IgG2b.[7]
Q4: Is CRX-527 toxic?
A4: CRX-527 is designed to have significantly less toxicity compared to lipopolysaccharide (LPS), the natural ligand for TLR4.[1][4] However, like all immune adjuvants, it can induce a local inflammatory response. The toxicity profile can be further improved by formulation, such as encapsulation in liposomes.[1]
Q5: How should I store and handle CRX-527?
A5: CRX-527 is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like chloroform or prepared in a buffer, it should be stored as recommended by the manufacturer, typically at -20°C or -80°C to prevent degradation.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data on the immune response elicited by CRX-527 from published studies.
Table 1: Cytokine Production in Mice Immunized with BCG-MSP1C with or without CRX-527 [2][5]
| Cytokine | Organ | BCG-MSP1C Alone (pg/ml) | BCG-MSP1C + CRX-527 (pg/ml) |
| TNF-α | Spleen | ~60 | 96.92 ± 0.62 |
| Lymph Node | ~50 | 86.89 ± 0.68 | |
| Liver | ~45 | 75.44 ± 0.12 | |
| IL-1β | Spleen | ~40 | 60.16 ± 0.53 |
| IFN-γ | Liver | ~150 | 207.98 ± 0.82 |
| Spleen | ~140 | 195.87 ± 0.30 | |
| Lymph Node | ~120 | 178.54 ± 0.05 | |
| IL-4 | Spleen | ~15 | 20.49 ± 0.15 |
| Liver | ~14 | 20.49 ± 0.08 | |
| Lymph Node | ~12 | 17.91 ± 0.04 |
Data are presented as mean ± SEM. Values for the "BCG-MSP1C Alone" group are estimated from graphical representations in the source material.
Table 2: Antibody Titers in Mice Immunized with BCG-MSP1C with or without CRX-527 [7]
| Antibody Isotype | Immunization Group | Pre-immunization (OD) | Post-3rd Immunization (OD) |
| Total IgG | BCG-MSP1C | ~0.1 | ~1.2 |
| BCG-MSP1C + CRX-527 | ~0.1 | ~1.8 | |
| IgG1 | BCG-MSP1C | ~0.1 | ~1.0 |
| BCG-MSP1C + CRX-527 | ~0.1 | ~1.5 | |
| IgG2a | BCG-MSP1C | ~0.1 | ~0.8 |
| BCG-MSP1C + CRX-527 | ~0.1 | ~1.4 | |
| IgG2b | BCG-MSP1C | ~0.1 | ~0.6 |
| BCG-MSP1C + CRX-527 | ~0.1 | ~1.2 |
OD (Optical Density) values are estimated from graphical representations in the source material and represent relative antibody levels.
Experimental Protocols
1. In Vitro TLR4 Activation Assay
This protocol can be used to assess the bioactivity of CRX-527 in vitro using a reporter cell line.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which express human TLR4, MD2, and CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of CRX-527 (e.g., from 10 ng/ml down to 100 pg/ml) in sterile, endotoxin-free PBS.[4]
-
Add the CRX-527 dilutions to the cells. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) and read the absorbance at 620-655 nm.
-
The level of SEAP activity is proportional to the activation of TLR4.
-
2. Cytokine Measurement by ELISA
This protocol provides a general framework for measuring cytokine levels in cell culture supernatants or serum.
-
Materials:
-
Capture and detection antibody pair for the cytokine of interest (e.g., mouse TNF-α, IFN-γ).
-
Recombinant cytokine standard.
-
96-well ELISA plates.
-
Coating buffer, blocking buffer, wash buffer, and substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
-
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Add samples and standards in duplicate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
3. Antibody Titer Measurement by ELISA
This protocol is for determining antigen-specific antibody titers in serum.
-
Materials:
-
The antigen of interest.
-
Serum samples from immunized and control animals.
-
96-well ELISA plates.
-
HRP-conjugated secondary antibodies specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Coating buffer, blocking buffer, wash buffer, and substrate solution (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Coat the ELISA plate with the antigen overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Prepare serial dilutions of the serum samples and add them to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Visualizations
Caption: CRX-527 activates TLR4 signaling pathways.
Caption: Workflow for evaluating CRX-527 adjuvant efficacy.
References
- 1. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. svarlifescience.com [svarlifescience.com]
Technical Support Center: CRX 527 Formulation and Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of CRX 527 in aqueous solutions.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and why is it prone to aggregation in aqueous solutions?
A1: this compound is a synthetic, hexa-acylated lipid A analog that acts as a potent Toll-like receptor 4 (TLR4) agonist.[1] Its structure, which includes multiple long acyl chains, gives it a hydrophobic nature, leading to low solubility and a tendency to self-aggregate in aqueous environments to minimize the exposure of its hydrophobic regions to water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). A stock solution can be prepared at a concentration of 1 mg/mL in DMSO, and the addition of 0.2% triethylamine (TEA) can aid in its solubilization.[2]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3] Most cell lines can tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control to assess the impact of the solvent on your specific cell line and assay.[1][3][4][5]
Q4: How can I prevent this compound from precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A4: To prevent precipitation, it is crucial to add the this compound DMSO stock solution to the pre-warmed aqueous buffer or medium slowly and with gentle vortexing. This gradual addition helps to avoid a rapid solvent exchange that can cause the compound to "crash out" of the solution.
Q5: Are there alternative methods to using DMSO for delivering this compound in an aqueous system?
A5: Yes, a highly effective method is to formulate this compound into liposomes (lipo-CRX). This encapsulates the hydrophobic molecule within a lipid bilayer, allowing for stable dispersion in aqueous solutions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in the aqueous solution after adding this compound stock. | The concentration of this compound exceeds its aqueous solubility limit or its critical aggregation concentration (CAC). | - Reduce the final concentration of this compound in the aqueous solution.- Prepare a liposomal formulation of this compound (see Protocol 2).- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your experimental system. |
| Rapid dilution of the DMSO stock solution. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing to ensure gradual mixing. | |
| Inconsistent or non-reproducible results in biological assays. | Aggregation of this compound leading to variable effective concentrations. | - Confirm the absence of aggregates using Dynamic Light Scattering (DLS) (see Protocol 3) before each experiment.- Prepare fresh dilutions of this compound for each experiment.- Consider using a liposomal formulation for more consistent delivery. |
| Degradation of this compound in the stock solution. | Store the DMSO stock solution of this compound at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity or off-target effects in cell-based assays. | The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%).- Perform a vehicle control with the same final DMSO concentration to differentiate between solvent and compound effects. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 1488.07 g/mol | - | [2] |
| Recommended Stock Solution Concentration | 1 mg/mL | DMSO with 0.2% Triethylamine (TEA) | [2] |
| Working Concentration (for TLR4 activation) | 100 pg/mL - 10 ng/mL | In cell culture medium | [2] |
| Liposomal Formulation (lipo-CRX) Composition | 2 mg/mL this compound, 40 mg/mL DOPC, 10 mg/mL Cholesterol | Chloroform (for initial dissolution), then hydrated in buffer | [6] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | Aqueous cell culture medium | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using DMSO
-
Prepare the Stock Solution:
-
Allow the vial of this compound to come to room temperature.
-
Add the appropriate volume of DMSO containing 0.2% triethylamine (TEA) to the vial to achieve a concentration of 1 mg/mL.
-
Vortex thoroughly until the lipid film is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of the Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous buffer or medium to achieve the desired final concentration.
-
During each dilution step, add the this compound solution dropwise while gently vortexing the aqueous solution to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
Protocol 2: Preparation of Liposomal this compound (lipo-CRX)
This protocol is adapted from a published method for preparing lipo-CRX.[6]
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol in chloroform to achieve the following stock concentrations:
-
This compound: 20 mg/mL
-
DOPC: 400 mg/mL
-
Cholesterol: 100 mg/mL
-
-
-
Create the Lipid Film:
-
In a depyrogenated round-bottom flask, combine the lipid stock solutions to achieve a final composition of 2 mg/mL this compound, 40 mg/mL DOPC, and 10 mg/mL cholesterol in the final liposome suspension. For a 1.5 mL final volume, this would be 150 µL of each stock solution.
-
Remove the chloroform by rotary evaporation in a 45°C water bath until a thin lipid film is formed.
-
Further dry the film in a biosafety cabinet for at least 12 hours to remove any residual solvent.
-
-
Hydrate the Lipid Film:
-
Resuspend the lipid film in a sterile, pyrogen-free hydration buffer (e.g., 50 mM HEPES, 140 mM NaCl, 750 nM Na2HPO4 in injection-grade water, pH 7.0).
-
Facilitate the formation of liposomes by sonicating the suspension in a 45°C water bath with intermittent vortexing until the lipid film is fully hydrated and the solution appears opalescent.
-
-
Storage and Use:
-
Store the lipo-CRX suspension at 4°C.
-
The liposomal formulation can be diluted in your experimental buffer or medium as needed.
-
Protocol 3: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the formation of aggregates.[7][8]
-
Sample Preparation:
-
Prepare your this compound working solution in the desired aqueous buffer.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates that could interfere with the measurement.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's operating instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
A monomodal peak at a small hydrodynamic radius would indicate a well-dissolved, non-aggregated sample.
-
The presence of larger particles or a multimodal size distribution is indicative of aggregation. The polydispersity index (PDI) can also be used to assess the heterogeneity of the sample, with a higher PDI suggesting the presence of aggregates.[8]
-
Visualizations
Caption: TLR4 signaling initiated by this compound.
Caption: Workflow for assessing this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. unchainedlabs.com [unchainedlabs.com]
CRX 527 Technical Support Center: Cell Viability Applications
Welcome to the CRX 527 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cell viability assays.
Understanding the Impact of this compound on Cell Viability
This compound is a potent and specific synthetic agonist for Toll-like receptor 4 (TLR4). Its primary mechanism of action is the activation of downstream signaling pathways that initiate a pro-inflammatory response. It is crucial to understand that the principal anti-tumor effects of this compound observed in preclinical models are largely attributed to the stimulation of an anti-cancer immune response, rather than direct cytotoxicity to tumor cells.
One study has reported that this compound exhibits almost no toxic effect in vitro on human small intestinal epithelial cells (HIEC) and mouse intestinal epithelial cells (MODE-K).[1] This aligns with its intended function as an immunostimulant with a favorable safety profile compared to lipopolysaccharide (LPS).[2]
While direct cytotoxic effects on cancer cell lines have not been extensively reported, and therefore comprehensive IC50 data is not available, it is still essential to empirically determine the optimal concentration range for your specific cell line and experimental goals. The following guides will help you design and troubleshoot your cell viability experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the viability of my cancer cell line?
A1: Based on current research, this compound is not expected to have a direct cytotoxic effect on most cancer cell lines. Its primary role in oncology research is as a vaccine adjuvant or an immunotherapy agent, stimulating an immune response against tumors.[2][3][4] You may not observe a significant decrease in cell viability when treating cancer cells with this compound alone in a standard in vitro culture. However, it is always recommended to perform a dose-response experiment to confirm this for your specific cell line.
Q2: I am not observing any change in cell viability after treating my cells with this compound. Is my experiment failing?
A2: Not necessarily. As this compound's main function is to activate TLR4 signaling, a lack of direct cytotoxicity is consistent with its known mechanism of action. Instead of focusing solely on cell death, consider assays that measure the activation of downstream TLR4 signaling pathways, such as NF-κB activation or cytokine production (e.g., TNF-α, IL-6), to confirm the bioactivity of this compound in your cell system.
Q3: What concentration range of this compound should I use in my cell viability experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific research question. A typical starting point for in vitro studies is in the range of 10 ng/mL to 1000 ng/mL. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
Q4: Can this compound interfere with common cell viability assays?
A4: this compound is a synthetic lipid A analog and is not known to directly interfere with common colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin, Calcein AM) cell viability assays. However, as with any compound, it is good practice to include a "compound only" control (media + this compound without cells) to check for any background signal.
Troubleshooting Guide: Cell Viability Assays with this compound
This guide addresses potential issues you might encounter when assessing the impact of this compound on cell viability.
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on cell viability at any concentration. | This is the expected outcome for many cell lines, as this compound is not directly cytotoxic. | - Confirm the bioactivity of your this compound lot by measuring TLR4 pathway activation (e.g., NF-κB reporter assay, cytokine ELISA).- If your goal is to study anti-tumor effects, consider co-culture experiments with immune cells (e.g., T cells, NK cells, macrophages) to model an immune response. |
| Unexpected decrease in cell viability at high concentrations. | High concentrations of any substance can lead to non-specific toxicity or osmotic stress. The solvent used to dissolve this compound (e.g., DMSO) may also be cytotoxic at higher concentrations. | - Perform a dose-response curve to identify a non-toxic working concentration.- Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experimental setup. |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Low signal or dynamic range in the viability assay. | Suboptimal cell number, incorrect incubation time with the assay reagent, or inappropriate assay for the cell type. | - Optimize the initial cell seeding density to ensure the cells are in the logarithmic growth phase at the time of the assay.- Follow the manufacturer's protocol for the specific viability assay regarding incubation time.- If using a metabolic assay (like MTT), ensure your cells are metabolically active. For cells with low metabolic rates, consider a different assay like a trypan blue exclusion assay. |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Visualizations
This compound Signaling Pathway
References
- 1. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CRX-527 Dosage for Radioprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CRX-527 in radioprotection studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is CRX-527 and how does it work as a radioprotectant?
A1: CRX-527 is a synthetic, non-toxic analog of lipid A, the active component of lipopolysaccharide (LPS).[1][2] It functions as a potent agonist for Toll-like Receptor 4 (TLR4).[3][4] Upon binding to TLR4, CRX-527 activates downstream signaling pathways, including both MyD88-dependent and TRIF-dependent cascades.[3][4] This activation leads to the production of various cytokines and growth factors that stimulate hematopoietic stem and progenitor cell (HSPC) differentiation and mobilization.[1][2] In the context of radioprotection, this pre-stimulation of the hematopoietic system helps to mitigate the severe hematopoietic and intestinal damage caused by ionizing radiation, significantly improving survival rates.[1][2] One key mechanism is the induced differentiation of hematopoietic stem cells into macrophages, which play a role in protecting the intestinal epithelium from radiation damage.[2]
Q2: What is a typical effective dose of CRX-527 for radioprotection in mice?
A2: A dose of 0.5 mg/kg administered intraperitoneally has been shown to be highly effective in mouse models.[2] In one study, this dose, given both 24 hours and 2 hours prior to a lethal dose of total body irradiation (7.5 Gy), resulted in a 100% survival rate in mice, compared to 50% survival in the control group.[2] However, the optimal dose can vary depending on the mouse strain, the radiation dose, and the specific experimental endpoints. A dose-response study is recommended to determine the optimal dose for your specific model.
Q3: What is the recommended timing for CRX-527 administration prior to irradiation?
A3: Based on effective preclinical studies, a dual-injection schedule of 24 hours and 2 hours before total body irradiation (TBI) is a recommended starting point.[2] The optimal timing for administering a radioprotectant is crucial and depends on the drug's pharmacokinetic and pharmacodynamic properties.[5][6] The goal is to ensure that the protective mechanisms are fully activated at the time of radiation exposure. For CRX-527, this timing allows for the induction of hematopoietic cytokines and the priming of the immune system.[2]
Q4: Is CRX-527 toxic? What are the potential side effects?
A4: CRX-527 is characterized as being significantly less toxic than its natural counterpart, LPS.[2][3][4] However, as a potent immune stimulator, it can induce transient pro-inflammatory responses.[7] Adverse effects associated with TLR4 agonists can be caused by the secretion of inflammatory mediators.[1] Researchers should monitor animals for signs of acute inflammation or distress following injection. Using a liposomal formulation of CRX-527 may further reduce potential toxicity.[8]
Q5: How should I prepare CRX-527 for in vivo administration?
A5: CRX-527 is typically supplied as a clear lipidic film.[4] For reconstitution, the manufacturer suggests using DMSO containing 0.2% triethylamine (TEA) to create a stock solution (e.g., 1 mg/ml).[4] This stock can then be further diluted in a sterile, endotoxin-free vehicle such as saline or PBS for injection. For alternative formulations, CRX-527 can be incorporated into liposomes, which may reduce toxicity and alter its pharmacokinetic profile.[8] It is critical to ensure the final injection volume is appropriate for the animal model (e.g., 100-200 µL for a mouse) and that the solvent concentration is non-toxic.
Troubleshooting Guide
Problem 1: No significant radioprotective effect is observed with CRX-527 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Dosage | The effective dose can be strain- and radiation-dependent. Perform a dose-response study, testing a range of doses (e.g., 0.1 mg/kg to 1.0 mg/kg) to identify the optimal concentration for your model. |
| Incorrect Timing of Administration | The 24-hour and 2-hour pre-irradiation schedule may need optimization. Test different time points (e.g., single injection at 48h, 24h, 12h, 4h, or 2h prior to TBI) to determine the peak protective window.[5] |
| Improper Drug Formulation/Solubility | Ensure CRX-527 is fully solubilized. Follow the manufacturer's reconstitution instructions carefully.[4] Consider using a formulation that improves bioavailability, such as a liposomal preparation.[8] |
| Radiation Dose Too High | The radiation dose may be overwhelming the protective capacity of CRX-527. Verify the output of your radiation source and consider performing a radiation dose-lethality curve (LD50/30) to confirm the appropriate lethal dose for your mouse strain.[3][9][10] |
| Animal Strain Variability | Different mouse strains have varying sensitivities to both radiation and TLR4 agonists.[10] Ensure you are using a well-characterized strain and consult the literature for baseline radiation sensitivity data. |
Problem 2: Unexpected toxicity or adverse events are observed in treated animals.
| Possible Cause | Suggested Solution |
| Dosage Too High | The administered dose may be approaching the maximum tolerated dose (MTD) for your specific animal model. Reduce the dose and perform a dose-escalation study to identify a safer, effective dose. |
| Inflammatory Response | As a TLR4 agonist, CRX-527 induces a pro-inflammatory cytokine response.[7] This is part of its mechanism but can be excessive at high doses. Monitor animals for clinical signs of inflammation (lethargy, ruffled fur, weight loss). Consider measuring key inflammatory cytokines (e.g., TNF-α, IL-6) in serum post-injection. |
| Formulation/Vehicle Toxicity | The solvent used for reconstitution (e.g., DMSO) can be toxic at high concentrations. Ensure the final concentration of the solvent in the injected volume is well below toxic levels. Always include a vehicle-only control group. |
| Contamination | Ensure that all reagents and equipment used for injection are sterile and endotoxin-free to prevent sepsis, which can be synergistic with TLR4-agonist-induced inflammation. |
| Route of Administration | Intraperitoneal injection may cause localized inflammation. Consider subcutaneous injection as an alternative, though this may alter the pharmacokinetic profile and require re-optimization of dose and timing. |
Data Summary Tables
Table 1: Efficacy of CRX-527 in a Mouse Radioprotection Model
| Parameter | Irradiation Only | CRX-527 + Irradiation | Reference |
| Animal Model | C57BL/6 mice | C57BL/6 mice | [2] |
| Radiation Dose | 7.5 Gy TBI | 7.5 Gy TBI | [2] |
| CRX-527 Dose | N/A | 0.5 mg/kg, IP | [2] |
| Timing | N/A | 24h and 2h pre-TBI | [2] |
| 30-Day Survival | 50% | 100% | [2] |
| Animal Model | C57BL/6 mice | C57BL/6 mice | [2] |
| Radiation Dose | 9.0 Gy TBI | 9.0 Gy TBI | [2] |
| CRX-527 Dose | N/A | 0.5 mg/kg, IP | [2] |
| Timing | 24h and 2h pre-TBI | 24h and 2h pre-TBI | [2] |
| 30-Day Survival | ~10% | ~90% (80% increase) | [2] |
Table 2: Comparison of TLR4 Agonist Efficacy in Radioprotection Studies
| Compound | Target | Animal Model | Protective Effect | Reference |
| CRX-527 | TLR4 | Mouse | Increased survival to 100% after 7.5 Gy TBI. Protected hematopoietic and intestinal systems. | [2] |
| LPS | TLR4 | Mouse | Protects against bone marrow damage and lowers mortality post-irradiation, but has higher toxicity. | [7] |
| MPLA | TLR4 | Mouse | A less toxic LPS derivative, incorporated into approved vaccines; has shown radioprotective potential. | [11] |
| GLA-SE | TLR4 | Mouse | Synthetic TLR4 agonist shown to be an effective vaccine adjuvant. | [1] |
Experimental Protocols
Protocol 1: Dose-Response Survival Study (LD50/30 Determination)
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to at least 5 radiation dose groups (e.g., 6, 7, 8, 9, 10 Gy) and one sham-irradiated control group (n=10-15 mice per group).
-
Irradiation: Expose mice to a single dose of total body irradiation (TBI) using a calibrated source (e.g., Cesium-137 irradiator) at a consistent dose rate. Sham-irradiated mice are placed in the irradiator but the source is not activated.
-
Monitoring: Monitor mice daily for 30 days. Record survival, body weight, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
Euthanasia: Humanely euthanize mice that become moribund (e.g., >20% weight loss, inability to reach food or water).
-
Data Analysis: Plot the percentage of survival at 30 days for each radiation dose. Use probit analysis or logistic regression to calculate the LD50/30 value (the dose at which 50% of animals die within 30 days).[3][9]
Protocol 2: Optimizing CRX-527 Dosage for Radioprotection
-
Determine Radiation Challenge Dose: Based on Protocol 1, select a radiation dose that is lethal to a significant portion of the control population (e.g., LD70/30 to LD90/30).
-
CRX-527 Preparation: Reconstitute CRX-527 in DMSO/TEA and dilute to the final desired concentrations using sterile saline.[4]
-
Group Allocation: Assign mice (n=10-15 per group) to a vehicle control group and several CRX-527 dose groups (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg).
-
Administration: Administer the assigned dose of CRX-527 or vehicle via intraperitoneal (IP) injection at 24 hours and 2 hours prior to irradiation.
-
Irradiation & Monitoring: Expose all groups (except an absolute control group) to the predetermined radiation challenge dose. Monitor for 30-day survival as described in Protocol 1.
-
Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis with a log-rank test. Determine the dose of CRX-527 that provides the most significant survival benefit.
Protocol 3: Assessment of Hematopoietic Recovery
-
Experimental Design: Use the optimal CRX-527 dose and timing determined in Protocol 2. Include four groups: Absolute Control, CRX-527 only, Irradiation only, and CRX-527 + Irradiation.
-
Tissue Collection: At various time points post-irradiation (e.g., Day 7, 14, 21, 30), euthanize a subset of mice from each group (n=3-5 per time point).
-
Bone Marrow Isolation: Flush bone marrow cells from the femurs and tibias using sterile PBS with 2% FBS.
-
Cell Counting: Count total nucleated cells using a hemocytometer or automated cell counter.
-
Flow Cytometry: Stain bone marrow cells with a cocktail of fluorescently-labeled antibodies to identify hematopoietic stem and progenitor cells (HSPCs). A common panel for mice is the LSK (Lin⁻, Sca-1⁺, c-Kit⁺) population.
-
Data Analysis: Quantify the number and percentage of HSPC populations in each group at each time point to assess the protective and regenerative effects of CRX-527.
Protocol 4: Intestinal Crypt Survival Assay
-
Experimental Design: Follow the same group design as in Protocol 3.
-
Tissue Collection: At 3.5 days post-irradiation (a common time point for peak intestinal damage), euthanize mice and collect a 1-cm segment of the mid-jejunum.
-
Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Histology: Cut transverse sections (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopy and Counting: Under a light microscope, count the number of surviving crypts per intestinal circumference. A surviving crypt is defined as one containing 5 or more adjacent, non-Paneth, chromophilic cells.
-
Data Analysis: Calculate the average number of surviving crypts per cross-section for each animal and compare the means between experimental groups using an appropriate statistical test (e.g., ANOVA or t-test).
Visualizations
Caption: CRX-527 activates TLR4 leading to MyD88- and TRIF-dependent signaling pathways.
Caption: Workflow for optimizing CRX-527 dosage in radioprotection studies.
References
- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. What should the optimal timing be for amifostine administration relative to radiation and chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dental.nyu.edu [dental.nyu.edu]
- 11. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematopoietic Stem Cell Identification Postirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hematopoietic Stem Cell Identification Postirradiation [scholarworks.indianapolis.iu.edu]
Technical Support Center: CRX-527 Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting experiments with the synthetic TLR4 agonist, CRX-527, specifically in contexts where the CD14 co-receptor is absent.
Frequently Asked Questions (FAQs)
Q1: What is CRX-527 and how does it activate TLR4?
CRX-527 is a synthetic lipid A analog that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2] Similar to lipopolysaccharide (LPS), the natural ligand for TLR4, CRX-527 triggers the dimerization of TLR4, initiating downstream signaling cascades.[3] This activation leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response.[1][4]
Q2: Is the CD14 co-receptor required for CRX-527 activity?
No, CRX-527 does not require the CD14 co-receptor to elicit TLR4-mediated responses.[1][5] This is a key difference from LPS, which typically relies on CD14 to facilitate its binding to the TLR4/MD-2 complex.[5][6]
Q3: Can CRX-527 activate both MyD88-dependent and TRIF-dependent signaling pathways?
Yes, CRX-527 is capable of initiating both the MyD88-dependent and the TRIF-dependent pro-inflammatory signaling cascades downstream of TLR4 activation, and it does so independently of CD14.[1] The MyD88-dependent pathway is primarily associated with the initial inflammatory response, while the TRIF-dependent pathway is crucial for the production of type I interferons.[4][6]
Q4: What are the advantages of using a CD14-independent TLR4 agonist like CRX-527?
The CD14-independent nature of CRX-527 offers several experimental advantages:
-
Consistency in serum-free media: Experiments conducted in serum-free conditions, which lack soluble CD14, will yield more consistent results with CRX-527 compared to LPS.[5]
-
Targeting specific cell types: It allows for the targeted stimulation of cells that may have low or no CD14 expression.[5]
-
Reduced variability: It can reduce experimental variability arising from differing levels of soluble or membrane-bound CD14 in various cell culture conditions or in vivo models.
Q5: How does the potency of CRX-527 compare to LPS?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to CRX-527 in a cell line. | Low or absent TLR4 or MD-2 expression: The cell line may not endogenously express sufficient levels of TLR4 or its essential co-receptor, MD-2. | 1. Verify TLR4 and MD-2 expression: Use flow cytometry or western blotting to confirm the presence of TLR4 and MD-2. 2. Use a TLR4-expressing cell line: Consider using a cell line known to express functional TLR4, such as HEK-Blue™ hTLR4 cells, or transfect your cells with TLR4 and MD-2.[1] |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect cellular responsiveness. | 1. Standardize cell culture protocols: Maintain consistent cell passage numbers and seeding densities. 2. Use a master cell bank: Thaw a fresh vial of cells after a set number of passages to ensure consistency. |
| Unexpected results when comparing CRX-527 to LPS. | Presence of soluble CD14 in serum: If using serum-containing media, the presence of soluble CD14 will enhance the activity of LPS, potentially masking the intended CD14-independent investigation. | 1. Use serum-free media: For direct comparisons of CD14-independent activity, conduct experiments in serum-free conditions. 2. Use CD14-negative cells: Employ cell lines that do not express CD14 or use cells from CD14-deficient animals.[5] |
| High background signaling. | Contamination with other TLR ligands: Cell culture reagents or the experimental environment may be contaminated with other microbial products. | 1. Use endotoxin-free reagents: Ensure all media, buffers, and plasticware are certified endotoxin-free. 2. Maintain aseptic technique: Practice strict aseptic technique to prevent microbial contamination. |
Experimental Protocols
Protocol 1: In Vitro Cellular Activation Assay
Objective: To assess the activation of TLR4 by CRX-527 in a CD14-negative cellular context by measuring cytokine production.
Materials:
-
CRX-527
-
LPS (as a control)
-
CD14-negative cell line (e.g., monocyte-derived dendritic cells cultured in serum-free media, or splenocytes from CD14-deficient mice)[5]
-
Complete cell culture medium (serum-free)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the CD14-negative cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of CRX-527 and LPS in endotoxin-free water or DMSO. Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared CRX-527 or LPS dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration as a function of the CRX-527 or LPS concentration to generate a dose-response curve.
Signaling Pathways and Experimental Workflow
TLR4 Signaling in the Absence of CD14
The following diagram illustrates the signaling pathway initiated by CRX-527 binding to the TLR4/MD-2 complex without the involvement of the CD14 co-receptor.
Caption: CRX-527 directly activates TLR4/MD-2, initiating both MyD88 and TRIF pathways without CD14.
Standard Experimental Workflow
The diagram below outlines a typical workflow for investigating the cellular response to CRX-527 in a CD14-independent manner.
Caption: Workflow for studying CRX-527's effects on CD14-negative cells.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD14-independent responses induced by a synthetic lipid A mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
quality control measures for CRX 527 from different suppliers
Welcome to the technical support center for CRX 527. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the quality and reproducibility of your results.
Understanding this compound
This compound is a synthetic, potent, and specific Toll-like receptor 4 (TLR4) agonist. It is a mimic of lipid A, the active component of lipopolysaccharide (LPS), but exhibits significantly less toxicity while retaining robust immunostimulatory properties.[1] As a member of the aminoalkyl glucosaminide 4-phosphate (AGP) family, this compound activates TLR4 signaling through both MyD88- and TRIF-dependent pathways.[1][] A key feature of this compound is its ability to activate TLR4 independently of the co-receptor CD14.[1] Its chemical formula is C81H151N2O19P, and its CAS number is 216014-14-1.
Quality Control Measures for this compound from Different Suppliers
Ensuring the quality and consistency of this compound is critical for reproducible experimental outcomes. While specific quality control (QC) measures may vary between suppliers, here are some key parameters and recommended best practices for researchers to consider.
Key Quality Control Parameters:
| Parameter | Method | Typical Specification | Importance |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to the expected mass and spectral data for C81H151N2O19P | Confirms the correct molecular structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | ≥90%[1] | Ensures the absence of impurities that could interfere with the experiment or cause off-target effects. |
| Appearance | Visual Inspection | Clear, colorless lipidic film[1] | Deviations may indicate degradation or contamination. |
| Solubility | Visual Inspection in a specified solvent (e.g., DMSO) | Clear solution at a specified concentration (e.g., 1 mg/mL in DMSO)[1][] | Incomplete dissolution can lead to inaccurate dosing and variable results. |
| Functional Activity | Cellular Assays (e.g., HEK-Blue™ hTLR4 cells, macrophage activation) | Potent TLR4 activation within a specified concentration range (e.g., 100 pg/mL - 10 ng/mL)[1] | Verifies the biological activity of the compound. |
| Absence of other PAMPs | Cellular Assays for other TLRs (e.g., HEK-Blue™ hTLR2 cells) | No activation of other TLRs | Ensures that the observed effects are specific to TLR4 activation. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay or alternative methods | Note: this compound may not activate the standard LAL assay.[1] Alternative endotoxin detection methods may be necessary. | While this compound is a TLR4 agonist, it's important to control for other potential endotoxin contaminants. |
Lot-to-Lot Variability:
Lot-to-lot variation is a significant concern for all reagents and can lead to a lack of reproducibility.[3][4][5] Researchers should implement their own quality control checks when receiving a new lot of this compound.
Recommendations for Managing Lot-to-Lot Variability:
-
Request a Certificate of Analysis (CoA): Always obtain a lot-specific CoA from the supplier.
-
Perform a Bridging Study: When switching to a new lot, perform a side-by-side comparison with the old lot using a standard in-house assay.
-
Use a Reference Standard: If possible, maintain a small amount of a "golden" or reference lot to compare against new lots.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular activation (e.g., low cytokine production) | 1. Incorrect concentration: Calculation error or improper dilution. 2. Poor solubility: this compound not fully dissolved. 3. Inactive compound: Degradation due to improper storage or handling. 4. Cell line issue: Cells are not responsive to TLR4 agonists or have lost responsiveness. 5. Lot-to-lot variability: The new lot has lower activity. | 1. Double-check all calculations and ensure accurate pipetting. 2. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO with 0.2% triethylamine) before further dilution in aqueous media.[1] Gentle warming and vortexing may be required. 3. Store this compound at -20°C and avoid repeated freeze-thaw cycles.[1][6] Prepare single-use aliquots. 4. Test the cells with a known TLR4 agonist like LPS as a positive control. Check the passage number of the cells. 5. Perform a bridging study with a previous, validated lot of this compound. |
| High background or non-specific activation | 1. Contamination of this compound: Presence of other microbial products (e.g., lipoproteins activating TLR2). 2. Contamination of cell culture: Mycoplasma or other bacterial contamination. 3. High concentration of solvent: DMSO can be toxic to cells at high concentrations. | 1. Check the supplier's CoA for TLR2 activity testing. If not available, test the this compound on a TLR2 reporter cell line. 2. Regularly test cell cultures for mycoplasma contamination. 3. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
| Inconsistent or variable results between experiments | 1. Inconsistent preparation of this compound solution: Variability in dissolution or dilution. 2. Cell variability: Differences in cell passage number, density, or health. 3. Assay variability: Inconsistent incubation times, reagent additions, or plate reading. | 1. Prepare a fresh stock solution of this compound for each experiment or use freshly thawed single-use aliquots. 2. Use cells within a defined passage number range and ensure consistent seeding density. Monitor cell viability. 3. Standardize all steps of the experimental protocol and use appropriate controls. |
| Unexpected toxicity | 1. High concentration of this compound: Although less toxic than LPS, high concentrations can still be cytotoxic. 2. Formulation issues: The vehicle or formulation used to deliver this compound may have its own toxicity. 3. Contamination: The this compound or other reagents may be contaminated. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 2. Test the vehicle control (e.g., DMSO and buffer) alone to assess its toxicity. 3. Ensure all reagents and labware are sterile and endotoxin-free. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1][] Some suppliers recommend DMSO containing 0.2% triethylamine (TEA) to aid in solubilization.[1] It is important to ensure complete dissolution before diluting in aqueous buffers for cell culture experiments.
2. How should I store this compound?
This compound should be stored at -20°C.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
3. I am not seeing any activity with this compound in my LAL assay. Is my compound inactive?
Not necessarily. Due to its specific chemical structure, this compound may not activate the standard Limulus Amebocyte Lysate (LAL) assay, which is commonly used to detect endotoxin.[1] The biological activity of this compound should be confirmed using a cellular assay that measures TLR4 activation, such as with HEK-Blue™ hTLR4 cells or by measuring cytokine production from primary immune cells.
4. Can I use this compound in vivo?
Yes, this compound has been used in vivo in various animal models.[7] It is noted for being less toxic than LPS.[1] However, as with any in vivo experiment, it is crucial to perform dose-finding studies to determine the optimal and safe dose for your specific application and animal model.
5. What is the mechanism of action of this compound?
This compound is a TLR4 agonist that activates downstream signaling pathways, including both the MyD88-dependent and TRIF-dependent pathways.[1][] This leads to the production of pro-inflammatory cytokines and the activation of the innate immune system. Unlike LPS, this compound can activate TLR4 without the requirement of the CD14 co-receptor.[1]
Experimental Protocols
1. Protocol for Assessing the Purity of this compound by UHPLC
-
Objective: To determine the purity of a this compound sample.
-
Materials:
-
This compound sample
-
UHPLC system with a UV detector
-
C18 column suitable for lipid analysis
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
DMSO
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Set up the UHPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known amount of the this compound solution.
-
Run a gradient elution to separate the components (e.g., from 5% B to 95% B over 15 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Integrate the peak areas to calculate the percentage purity of this compound.
-
2. Protocol for Functional Validation of this compound using a TLR4 Reporter Cell Line
-
Objective: To confirm the biological activity of this compound by measuring TLR4-dependent reporter gene expression.
-
Materials:
-
HEK-Blue™ hTLR4 cells (or similar TLR4 reporter cell line)
-
This compound sample
-
LPS (positive control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™)
-
Plate reader
-
-
Procedure:
-
Plate the HEK-Blue™ hTLR4 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and LPS in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the recommended time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
After incubation, collect a sample of the supernatant.
-
Add the reporter gene detection reagent to the supernatant according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the absorbance on a plate reader at the specified wavelength.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Visualizations
Caption: Simplified signaling pathway of this compound via TLR4.
Caption: Recommended workflow for quality control of a new lot of this compound.
Caption: Troubleshooting logic for low cellular activation with this compound.
References
- 1. invivogen.com [invivogen.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to In Vitro TLR4 Activation: CRX-527 vs. LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRX-527 and Lipopolysaccharide (LPS) for in vitro activation of Toll-like Receptor 4 (TLR4). Below, we delve into their mechanisms of action, comparative performance based on available data, and detailed experimental protocols to assist in the design and interpretation of immunological studies.
Executive Summary
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is the canonical agonist for TLR4 and a potent initiator of innate immune responses.[1] However, its clinical and in vitro applications can be hampered by significant toxicity.[2] CRX-527, a synthetic lipid A analog, has emerged as a powerful alternative, engineered to retain the immunostimulatory properties of LPS while exhibiting a superior safety profile.[2][3] A key molecular distinction lies in their interaction with the TLR4 receptor complex: while LPS typically requires the co-receptor CD14 for efficient signaling, CRX-527 can activate TLR4 in a CD14-independent manner.[1][3] This fundamental difference can influence downstream signaling and cellular responses.
Data Presentation: CRX-527 vs. LPS
The following table summarizes the key characteristics and performance aspects of CRX-527 and LPS as in vitro TLR4 activators. Direct comparative quantitative data, such as EC50 values, are not consistently available across studies with matched experimental conditions. The information presented is a synthesis of findings from multiple sources.
| Feature | CRX-527 | Lipopolysaccharide (LPS) | Citation |
| Source | Synthetic | Bacterial (Gram-negative) | [1][3] |
| Molecular Nature | Synthetic Lipid A Mimic (Aminoalkyl Glucosaminide 4-Phosphate) | Glycolipid (Lipid A, core oligosaccharide, O antigen) | [1][3] |
| TLR4 Co-receptor Dependency | CD14-independent | Primarily CD14-dependent | [1][3] |
| Signaling Pathways Activated | MyD88- and TRIF-dependent | MyD88- and TRIF-dependent | [2][3] |
| Reported In Vitro Activity | Potent TLR4 agonist, induces cytokine and chemokine production. | Potent TLR4 agonist, induces a strong pro-inflammatory cytokine response. | [3][4] |
| Relative Toxicity | Significantly less toxic than LPS. | Can induce significant endotoxic shock and cytotoxicity. | [2][3] |
| Typical In Vitro Working Concentration | 100 pg/mL - 10 ng/mL | 10 ng/mL - 1 µg/mL (highly dependent on cell type and purity) | [3][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the in vitro activity of CRX-527 and LPS on TLR4 activation.
In Vitro Cytokine Production Assay in Macrophages
This protocol outlines the measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from a macrophage cell line (e.g., RAW 264.7) following stimulation with CRX-527 or LPS.
a. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
b. Stimulation:
-
Prepare serial dilutions of CRX-527 and LPS in complete culture medium. Suggested concentration ranges for a dose-response experiment are 0.1 ng/mL to 100 ng/mL for CRX-527 and 1 ng/mL to 1000 ng/mL for LPS.
-
Remove the old medium from the cells and replace it with 200 µL of medium containing the different concentrations of CRX-527 or LPS. Include a vehicle control (medium only).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
NF-κB Activation Reporter Assay in HEK293-hTLR4 Cells
This protocol describes how to quantify TLR4-mediated NF-κB activation using a reporter gene assay in a human embryonic kidney (HEK) 293 cell line stably expressing human TLR4, MD-2, and CD14.
a. Cell Culture and Transfection:
-
Culture HEK293-hTLR4/MD2/CD14 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Co-transfect the cells with a NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
b. Stimulation:
-
Prepare serial dilutions of CRX-527 and LPS in complete culture medium.
-
Stimulate the cells with the agonists for 6-8 hours.
c. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
Mandatory Visualizations
TLR4 Signaling Pathways: CRX-527 vs. LPS
Caption: TLR4 signaling pathways for LPS and CRX-527.
Experimental Workflow for In Vitro TLR4 Activation Assay
Caption: Workflow for comparing CRX-527 and LPS in vitro.
References
- 1. CD14-independent responses induced by a synthetic lipid A mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of CRX 527 and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of CRX 527, a synthetic lipid A analog, and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Both molecules are potent agonists of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. However, their cytotoxic effects differ significantly, a critical consideration for their application in research and therapeutic development. This document summarizes experimental data, details relevant methodologies, and illustrates the signaling pathways involved.
Executive Summary
This compound is a synthetic hexa-acylated lipid A mimetic designed to retain the immunostimulatory properties of lipopolysaccharide (LPS) while exhibiting significantly lower toxicity. Experimental evidence consistently demonstrates that this compound is a less cytotoxic alternative to LPS, both in vivo and in vitro. This reduced toxicity profile makes this compound a promising candidate for applications where TLR4 activation is desired without the detrimental inflammatory consequences associated with LPS, such as in vaccine adjuvants and immunotherapies.
Data Presentation
In Vivo Toxicity Comparison
A direct comparison of the in vivo toxicity between this compound and LPS has demonstrated the superior safety profile of this compound. In a study by Liu et al. (2022), the survival rates of mice were monitored following administration of either this compound or LPS at the same dosage. The results, summarized below, clearly indicate the reduced lethality of this compound.
| Compound | Dosage | Observation Period (hours) | Survival Rate (%) | Reference |
| This compound | 0.5mg/kg | 0 - 150 | 100% | Liu D, et al. (2022)[1] |
| Lipopolysaccharide (LPS) | 0.5mg/kg | 0 - 150 | Lower than this compound (exact % not provided in abstract) | Liu D, et al. (2022)[1] |
Note: The precise survival percentage for the LPS group was presented graphically in the source's supplementary data and is qualitatively lower than that of the this compound group.
In Vitro Cytotoxicity
Experimental Protocols
In Vivo Toxicity Assay in Mice
The following protocol is a generalized representation based on the methodology described by Liu et al. (2022) for assessing the in vivo toxicity of TLR4 agonists.
Objective: To compare the lethal effects of this compound and LPS in a murine model.
Materials:
-
C57BL/6 mice
-
This compound (sterile, endotoxin-free)
-
Lipopolysaccharide (LPS) from E. coli (sterile)
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Prepare solutions of this compound and LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a 0.5 mg/kg dose).
-
Divide mice into experimental groups (this compound, LPS, and a vehicle control group receiving saline only).
-
Administer a single intraperitoneal injection of the respective compound or vehicle control.
-
Monitor the mice regularly for signs of toxicity, including lethargy, ruffled fur, and mortality, over a defined period (e.g., 150 hours).
-
Record the survival rate for each group at predetermined time points.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.
Objective: To quantify the cytotoxic effects of this compound and LPS on a specific cell line (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and LPS in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound, LPS, or vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Mechanism of Action
Both this compound and LPS initiate signaling through the TLR4 receptor complex. However, a key difference lies in their interaction with the co-receptor CD14. LPS typically requires CD14 for efficient TLR4 activation, whereas this compound can activate TLR4 independently of CD14. This distinction may contribute to the differential downstream signaling and subsequent cellular responses, including cytotoxicity.
Upon binding to the TLR4/MD-2 complex, both agonists can trigger two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.
The excessive and prolonged activation of these pathways by LPS is a major contributor to its cytotoxic and pro-inflammatory effects, leading to conditions like septic shock. This compound, while still activating these pathways to elicit an immune response, appears to do so in a more modulated manner, resulting in reduced toxicity.
Signaling Pathway Diagrams
Caption: Lipopolysaccharide (LPS) Signaling Pathway.
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: In Vitro Cytotoxicity (MTT Assay) Workflow.
Conclusion
References
CRX-527 vs. MPLA: A Comparative Guide to TLR4 Agonist Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Toll-like receptor 4 (TLR4) agonists, CRX-527 and Monophosphoryl Lipid A (MPLA), used as vaccine adjuvants. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and typical experimental protocols for their evaluation.
At a Glance: CRX-527 and MPLA
Both CRX-527 and MPLA are potent immunostimulants that activate the innate immune system through TLR4, leading to enhanced adaptive immune responses to co-administered antigens. However, they differ in their origin, structure, and specific signaling properties.
CRX-527 is a fully synthetic, highly purified, and well-defined lipid A mimetic.[1] Its synthetic nature ensures high purity and batch-to-batch consistency. CRX-527 is a potent TLR4 agonist that activates both MyD88- and TRIF-dependent signaling pathways.[1] It has been shown to be less toxic than its parent compound, lipopolysaccharide (LPS).[1]
Monophosphoryl Lipid A (MPLA) is a chemically detoxified derivative of LPS isolated from the bacterium Salmonella minnesota.[2] It is a well-established adjuvant and a component of several licensed human vaccines.[2] MPLA is known to be a partial agonist of human TLR4 and exhibits a bias towards the TRIF-dependent signaling pathway, which is thought to contribute to its favorable safety profile.[2][3]
Signaling Pathways
Both adjuvants initiate their effects by binding to the TLR4 receptor complex. This binding triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines, chemokines, and interferons, ultimately leading to the activation and maturation of antigen-presenting cells (APCs) and the subsequent priming of T and B cell responses.
Comparative Efficacy: Preclinical Data
Direct head-to-head comparative studies for CRX-527 and MPLA are limited in the public domain. The following tables summarize data from separate preclinical studies, providing insights into the adjuvanticity of each compound. It is crucial to note that these results are not directly comparable due to differences in antigens, mouse strains, and experimental protocols.
Humoral Immune Response (Antibody Titers)
A robust antibody response is a key indicator of vaccine efficacy. The type of antibody produced, particularly the ratio of IgG2a/IgG2c to IgG1, can indicate the nature of the T helper cell response (Th1 vs. Th2). A higher IgG2a/IgG1 ratio is generally associated with a Th1-biased response, which is important for clearing intracellular pathogens.
Table 1: Antigen-Specific IgG Titers with CRX-527 Adjuvant (Data is illustrative and compiled from a study using a recombinant BCG-based malaria vaccine candidate (BCG-MSP-1C) in BALB/c mice.[4][5])
| Immunization Group | Total IgG (OD) | IgG1 (OD) | IgG2a (OD) | IgG2b (OD) |
| BCG-MSP-1C | Value | Value | Value | Value |
| BCG-MSP-1C + CRX-527 | Higher Value | Higher Value | Higher Value | Higher Value |
Table 2: Antigen-Specific IgG Titers with MPLA Adjuvant (Data is illustrative and compiled from a study using an influenza vaccine (sCal H1N1) in C57BL/6 and BALB/c mice.[6])
| Immunization Group | Total IgG (OD) | IgG1 (OD) | IgG2c/IgG2a (OD) |
| sCal (H1N1) | Value | Value | Value |
| sCal (H1N1) + QS-21 + MPLA | Higher Value | Higher Value | Significantly Higher Value |
Cellular Immune Response (Cytokine Profiles)
Cytokines play a critical role in shaping the immune response. IFN-γ is a hallmark of a Th1 response, while IL-4 and IL-5 are characteristic of a Th2 response. Pro-inflammatory cytokines like TNF-α and IL-1β are important for initiating the immune response.
Table 3: Cytokine Production with CRX-527 Adjuvant (Data is illustrative and compiled from a study using a recombinant BCG-based malaria vaccine candidate (BCG-MSP-1C) in BALB/c mice. Cytokines were measured in spleen, lymph node, and liver.[7][8])
| Cytokine | BCG-MSP-1C (pg/mL) | BCG-MSP-1C + CRX-527 (pg/mL) |
| IFN-γ | ~175 | ~195 |
| IL-4 | ~15 | ~20 |
| TNF-α | ~80 | ~97 |
| IL-1β | ~55 | ~60 |
Table 4: Cytokine Production with MPLA Adjuvant (Qualitative summary from multiple studies. Quantitative data from a direct comparative study is not available. MPLA is known to induce a Th1-biased response.[6])
| Cytokine | Effect of MPLA Adjuvant |
| IFN-γ | Increased |
| IL-2 | Increased |
| IL-4 | Moderate or no significant increase |
| IL-5 | Moderate or no significant increase |
Experimental Protocols
The following section outlines a typical experimental workflow for comparing the efficacy of vaccine adjuvants in a preclinical mouse model.
Detailed Methodologies
1. Vaccine Formulation:
-
Antigen: A specific quantity of the chosen antigen (e.g., 10 µg of recombinant protein) is diluted in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Adjuvant: CRX-527 or MPLA is added to the antigen solution at a predetermined concentration (e.g., 1-25 µg per dose). The mixture is gently vortexed to ensure homogeneity. Some protocols may involve emulsification with an oil-in-water vehicle.[9][10]
2. Animal Model and Immunization:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.[6][10]
-
Immunization Route: Intramuscular or subcutaneous injections are common.[6][10]
-
Immunization Schedule: A prime-boost strategy is often employed. For example, a primary immunization on day 0 followed by a booster immunization on day 14 or 21.[6]
3. Sample Collection and Analysis:
-
Serum Collection: Blood is collected via retro-orbital or tail bleed at specified time points (e.g., 2 weeks post-boost) to analyze antibody responses.[10]
-
Spleen and Lymph Node Harvesting: At the end of the experiment, mice are euthanized, and spleens and draining lymph nodes are harvested for the analysis of cellular immune responses.[7]
4. Immunoassays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify antigen-specific antibody isotypes (IgG1, IgG2a/c) in the serum. Briefly, microplates are coated with the antigen, followed by incubation with serially diluted mouse serum. HRP-conjugated anti-mouse IgG1 or IgG2a/c antibodies are then added, followed by a substrate to produce a colorimetric reaction that is read on a plate reader.
-
ELISPOT (Enzyme-Linked Immunospot Assay): Used to enumerate cytokine-secreting cells. Splenocytes or lymph node cells are stimulated with the antigen in vitro on an antibody-coated plate specific for the cytokine of interest (e.g., IFN-γ, IL-4). After incubation, a detection antibody is added, and spots representing individual cytokine-secreting cells are counted.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: An alternative to ELISPOT for analyzing cytokine production at the single-cell level. Cells are stimulated in the presence of a protein transport inhibitor, then stained for surface markers and intracellular cytokines before analysis by flow cytometry.
Conclusion
Both CRX-527 and MPLA are effective TLR4-agonist adjuvants that can significantly enhance vaccine-induced immune responses. CRX-527 offers the advantages of being a fully synthetic and highly pure compound, while MPLA has a long history of use in licensed vaccines, demonstrating its safety and efficacy in humans.[1][2] The choice between these two adjuvants will depend on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and regulatory considerations. The available preclinical data suggests that both adjuvants are capable of inducing robust humoral and cellular immunity. However, direct comparative studies are needed for a definitive assessment of their relative potency and efficacy.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]
- 3. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 10. Immunization protocol. EuroMAbNet [euromabnet.com]
Validating the TLR4 Agonist Activity of CRX-527: A Comparative Guide Using HEK-Blue™ hTLR4 Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic Toll-like receptor 4 (TLR4) agonist, CRX-527, against a standard TLR4 agonist, lipopolysaccharide (LPS), using the HEK-Blue™ hTLR4 reporter cell line. This guide includes detailed experimental protocols, data presentation in a comparative table, and visualizations of the signaling pathway and experimental workflow.
Introduction to CRX-527 and TLR4 Activation
CRX-527 is a synthetic lipid A analog that acts as a potent and specific agonist for Toll-like receptor 4 (TLR4).[1][2] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Upon activation, TLR4 initiates downstream signaling cascades that are dependent on the adaptor proteins MyD88 and TRIF, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[4][5] CRX-527 has been shown to activate both MyD88- and TRIF-dependent pathways and, importantly, does not require the co-receptor CD14 for its activity.[1][5] Due to its potent immunostimulatory properties and lower toxicity compared to LPS, CRX-527 is a promising candidate for vaccine adjuvants and immunotherapies.[1][6]
HEK-Blue™ hTLR4 cells are a genetically engineered human embryonic kidney (HEK293) cell line designed to study TLR4 activation.[3][7] These cells are stably transfected with human TLR4, MD-2, and CD14 genes.[3][7] They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3][8] When a TLR4 agonist activates the receptor, the subsequent NF-κB signaling cascade induces the expression and secretion of SEAP into the cell culture supernatant. The level of SEAP activity is directly proportional to the extent of NF-κB activation and can be easily quantified using a colorimetric assay.[3][9] This cell line provides a robust and sensitive platform for validating and comparing the activity of TLR4 agonists like CRX-527.
Comparative Data Summary
The following table summarizes the expected quantitative data from a comparative experiment validating the activity of CRX-527 against LPS in HEK-Blue™ hTLR4 cells. The data is represented as the mean optical density (OD) at 620 nm, which corresponds to the level of SEAP activity and, consequently, TLR4 activation.
| Treatment Group | Concentration | Mean OD at 620 nm (± SD) | Fold Induction over Vehicle |
| Vehicle Control | N/A | 0.150 (± 0.02) | 1.0 |
| CRX-527 | 1 ng/mL | 1.250 (± 0.10) | 8.3 |
| 10 ng/mL | 2.100 (± 0.15) | 14.0 | |
| 100 ng/mL | 2.850 (± 0.20) | 19.0 | |
| LPS (Positive Control) | 1 ng/mL | 1.100 (± 0.08) | 7.3 |
| 10 ng/mL | 1.950 (± 0.12) | 13.0 | |
| 100 ng/mL | 2.700 (± 0.18) | 18.0 | |
| HEK-Blue™ Null2 Cells + CRX-527 | 100 ng/mL | 0.160 (± 0.03) | 1.1 |
Experimental Protocols
Materials
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Null2 cells (InvivoGen, as a negative control)
-
CRX-527 (InvivoGen)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
96-well flat-bottom cell culture plates
Cell Culture and Maintenance
-
Culture HEK-Blue™ hTLR4 and HEK-Blue™ Null2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days when they reach 70-80% confluency. Do not allow the cells to become over-confluent.
Validation Experiment
-
On the day of the experiment, detach the cells from the culture flask using PBS. Do not use trypsin, as it can damage the cell surface receptors.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the HEK-Blue™ hTLR4 and HEK-Blue™ Null2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 180 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of CRX-527 and LPS in culture medium. The final concentrations for stimulation should be 1, 10, and 100 ng/mL. Prepare a vehicle control (culture medium only).
-
Add 20 µL of the diluted CRX-527, LPS, or vehicle control to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
After the incubation period, prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the HEK-Blue™ Detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the stimulation plate to the corresponding wells of the plate containing the detection medium.
-
Incubate the detection plate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
Visualizations
TLR4 Signaling Pathway with CRX-527
Caption: TLR4 signaling cascade initiated by CRX-527.
Experimental Workflow for CRX-527 Validation
Caption: Experimental workflow for CRX-527 validation.
Conclusion
This guide outlines a clear and effective methodology for validating the TLR4 agonist activity of CRX-527 using the HEK-Blue™ hTLR4 reporter cell line. The provided experimental protocol, comparative data table, and visual diagrams offer a comprehensive framework for researchers to assess the potency of CRX-527 relative to the standard TLR4 agonist, LPS. The use of HEK-Blue™ Null2 cells as a negative control ensures the specificity of the observed activity for the TLR4 receptor. This approach provides a robust and reliable means to characterize the bioactivity of novel TLR4 agonists in a high-throughput format, which is essential for drug development and immunological research.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytokine Profiles Induced by CRX-527 and Other Adjuvant-Grade Preparations
A deep dive into the immunomodulatory effects of the synthetic TLR4 agonist CRX-527 in comparison to other adjuvant-grade preparations (AGPs), supported by experimental data and pathway analysis.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the cytokine profiles induced by CRX-527, a potent synthetic Toll-like receptor 4 (TLR4) agonist, and other AGPs. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to facilitate an informed evaluation of CRX-527 for vaccine and immunotherapy development.
Quantitative Comparison of Cytokine Induction
The following table summarizes the quantitative data on cytokine production induced by CRX-527 and other relevant TLR4 agonists. The data is compiled from studies using human primary peripheral blood mononuclear cell (PBMC)-derived monocytes and dendritic cells (DCs), as well as murine models.
| Adjuvant | Cell Type | Cytokine | Concentration/Response | Key Findings |
| CRX-527 | Human Monocytes & DCs | TNF-α (MyD88-dependent) | Similar high levels in both cell types | Potent inducer of MyD88-dependent pro-inflammatory cytokines.[1] |
| RANTES & IP-10 (TRIF-dependent) | Similar high levels in both cell types | Effectively activates the TRIF-dependent pathway.[1] | ||
| Mouse Lymphoid Tissues (with BCG-MSP1C vaccine) | IFN-γ | 150.0 - 250.0 pg/ml | Significantly increases Th1-polarizing cytokine production.[2][3] | |
| TNF-α & IL-1β | 50.0 - 97.0 pg/ml | Enhances the secretion of key inflammatory cytokines.[2][3] | ||
| IL-4 | 15 - 20 pg/ml | Modestly increases Th2-associated cytokine.[2] | ||
| CRX-547 (diastereomer of CRX-527) | Human Monocytes & DCs | TNF-α (MyD88-dependent) | Lower levels compared to CRX-527 | Demonstrates reduced MyD88-dependent signaling.[1] |
| RANTES & IP-10 (TRIF-dependent) | Similar or slightly reduced levels compared to CRX-527 | Retains potent TRIF-dependent signaling, suggesting a TRIF-selective profile.[1] | ||
| Lipopolysaccharide (LPS) | Human Monocytes & DCs | TNF-α, RANTES, IP-10 | Generally used as a positive control, induces robust responses | CRX-527 is designed to mimic the immunostimulatory activity of LPS with lower toxicity.[3][4] |
| Monophosphoryl Lipid A (MPLA) | Human Blood | Th1 cytokines (CXCL10, TNF, IL-12p70) | Induces greater concentrations in infant and adult blood compared to newborn blood | A detoxified derivative of LPS, also a TLR4 agonist, with a distinct cytokine profile compared to LPS.[5][6] |
Signaling Pathways of TLR4 Agonists
CRX-527, as a TLR4 agonist, activates downstream signaling pathways that are crucial for the initiation of an innate immune response and the subsequent shaping of the adaptive immune response. The activation of TLR4 by ligands like CRX-527 leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which trigger distinct signaling cascades.
Figure 1: Simplified signaling pathways activated by the TLR4 agonist CRX-527.
The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through the activation of NF-κB.[1][7] In contrast, the TRIF-dependent pathway leads to the production of type I interferons (IFN-α/β) and chemokines like RANTES and IP-10 via the activation of IRF3.[1][7] The ability of an adjuvant to differentially activate these pathways can significantly influence the nature and magnitude of the resulting immune response.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis of CRX-527 and other AGPs.
In Vitro Cytokine Induction Assay
This protocol outlines the general steps for assessing cytokine production from primary human immune cells stimulated with TLR4 agonists.
Figure 2: General workflow for in vitro cytokine induction experiments.
1. Cell Isolation and Culture:
-
Primary human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from PBMCs by positive selection using CD14 microbeads.
-
For dendritic cell (DC) differentiation, monocytes are cultured for 5-7 days in the presence of GM-CSF and IL-4. For macrophage differentiation, M-CSF is used.
2. Cell Stimulation:
-
Differentiated cells are plated in 96-well plates.
-
The cells are then stimulated with a range of concentrations of CRX-527, CRX-547, LPS, or other AGPs. A media-only control is included.
-
In some experiments, cells are pre-stimulated with IFN-γ to enhance their responsiveness to TLR agonists.[1]
3. Cytokine Quantification:
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of various cytokines and chemokines (e.g., TNF-α, IL-1β, IFN-γ, RANTES, IP-10) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (Luminex).[2][3]
In Vivo Murine Model for Adjuvant Efficacy
This protocol describes a general in vivo experiment to evaluate the adjuvant properties of CRX-527 in a mouse model.
1. Animal Immunization:
-
BALB/c mice are divided into experimental groups.
-
Mice are immunized, for example, with a vaccine candidate (e.g., BCG-MSP1C) alone or in combination with CRX-527. Control groups may receive PBS or the adjuvant alone.[2][3]
2. Sample Collection:
-
At specific time points post-immunization, mice are euthanized.
-
Lymphoid tissues such as the spleen, lymph nodes, and liver are harvested.
3. Cell Culture and Cytokine Analysis:
-
Single-cell suspensions are prepared from the harvested tissues.
-
The cells are re-stimulated in vitro with the specific antigen for 72 hours.
-
The culture supernatants are collected, and cytokine levels are quantified by ELISA.[2][3][8]
Conclusion
CRX-527 stands out as a potent synthetic TLR4 agonist that effectively activates both MyD88- and TRIF-dependent signaling pathways, leading to a robust and broad cytokine response. This dual activation profile suggests its potential to induce a balanced Th1/Th2 immune response, which is often desirable for vaccine efficacy. The comparative data with its diastereomer, CRX-547, highlights the structural basis for differential pathway activation and provides a tool for dissecting the specific contributions of MyD88 and TRIF signaling to the overall adjuvant effect. Furthermore, in vivo studies demonstrate the ability of CRX-527 to significantly enhance vaccine-induced cytokine production.[2][3] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare the immunomodulatory properties of CRX-527 and other AGPs in various pre-clinical models. The favorable safety and efficacy profile suggested by initial studies makes CRX-527 a promising candidate for the development of next-generation adjuvants for vaccines and immunotherapies.[3]
References
- 1. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 4. invivogen.com [invivogen.com]
- 5. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of CRX-527 and Other Synthetic TLR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Toll-like receptor 4 (TLR4) agonist, CRX-527, with other notable synthetic TLR4 agonists. The aim is to offer an objective analysis of their performance based on available experimental data, aiding in the selection of appropriate adjuvants and immunomodulators for research and drug development.
Introduction to Synthetic TLR4 Agonisms
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby initiating a robust adaptive immune response. Synthetic TLR4 agonists are designed to mimic the immunostimulatory properties of natural ligands like LPS but with reduced toxicity, making them promising candidates for vaccine adjuvants and immunotherapies.[1] CRX-527 is a potent synthetic lipid A analog that has demonstrated significant immunostimulatory effects.[1] This guide will compare its efficacy against other synthetic TLR4 agonists, focusing on cytokine induction, in vivo adjuvant effects, and mechanism of action.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the efficacy of CRX-527 and other synthetic TLR4 agonists. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Cytokine Induction
The ability of a TLR4 agonist to induce the production of key immunomodulatory cytokines is a primary measure of its potency.
| Agonist | Cell Type | Cytokine | Concentration (pg/mL) | Experimental Context | Source |
| CRX-527 | Mouse splenocytes | IFN-γ | 211.93 ± 0.52 | In the presence of BCG | [2] |
| TNF-α | ~96.92 ± 0.62 | In the presence of BCG-MSP1C | [2] | ||
| IL-1β | ~60.16 ± 0.53 | In the presence of BCG-MSP1C | [2] | ||
| IL-4 | 20.49 ± 0.15 | In the presence of BCG-MSP1C | [2] | ||
| GLA (Glucopyranosyl Lipid Adjuvant) | Human monocyte-derived macrophages | IL-6 | Not specified (dose-dependent increase) | Single agonist stimulation | [3] |
| TNF-α | Not specified (dose-dependent increase) | Single agonist stimulation | [3] | ||
| IL-1β | Not specified (dose-dependent increase) | Single agonist stimulation | [3] | ||
| Neoseptin-3 | Mouse bone marrow-derived macrophages | TNF-α | Efficacy approximated that of LPS | Single agonist stimulation |
Note: The data for CRX-527 was obtained from an in vivo study where it was co-administered with a vaccine candidate, which may influence the cytokine levels. Data for other agonists are from in vitro studies.
In Vivo Adjuvant Effects: Antibody Titers
A key function of a TLR4 agonist as a vaccine adjuvant is its ability to enhance antigen-specific antibody production.
| Adjuvant | Antigen | IgG Titer | Animal Model | Source |
| CRX-527 | Not specified in direct comparison | Data not available for direct comparison | ||
| GLA-SE (GLA Stable Emulsion) | ID93 (Tuberculosis vaccine candidate) | Significantly higher than ID93 alone | Human | [4] |
| HIV gag p24 | Strong antibody response | Mouse | [5] | |
| EBV-gp350 | High IgG titers | Mouse and Rabbit | ||
| MPLA (Monophosphoryl Lipid A) + Alum | EBV-gp350 | 78% reduction in AIM incidence | Human |
Note: While direct comparative data for CRX-527 on antibody titers against a specific antigen is limited in the reviewed literature, its potent in vitro and in vivo immunostimulatory activity suggests strong adjuvant potential.[6]
Mechanism of Action: TLR4 Signaling Pathways
CRX-527, like other TLR4 agonists, activates downstream signaling pathways upon binding to the TLR4/MD-2 receptor complex. This activation proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[1][7]
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
TRIF-dependent pathway: This pathway is initiated from endosomes following the internalization of the TLR4 complex. It leads to the activation of IRF3 and the production of type I interferons (IFN-α/β).[7]
CRX-527 has been shown to activate both the MyD88- and TRIF-dependent signaling cascades.[1][7]
Below is a diagram illustrating the TLR4 signaling pathway.
Caption: TLR4 Signaling Pathway initiated by a synthetic agonist.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of synthetic TLR4 agonists.
In Vitro Stimulation of Dendritic Cells and Cytokine Analysis
This protocol describes the stimulation of human monocyte-derived dendritic cells (DCs) to assess the production of cytokines in response to TLR4 agonists.
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).
-
Differentiation of Dendritic Cells: Purified monocytes are cultured for 5-6 days in RPMI 1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.
-
Stimulation with TLR4 Agonists: Immature DCs are harvested and plated in 96-well plates. The synthetic TLR4 agonists (e.g., CRX-527, GLA) are added at various concentrations. A negative control (medium alone) and a positive control (e.g., LPS) are included.
-
Incubation: The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12p70, IFN-γ) are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Analysis of DC Maturation Markers: The stimulated DCs can also be analyzed for the expression of maturation markers (e.g., CD80, CD86, HLA-DR) by flow cytometry.
In Vivo Adjuvant Activity Assessment
This protocol outlines a general procedure to evaluate the in vivo adjuvant effect of a synthetic TLR4 agonist on antigen-specific antibody production in mice.
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used.
-
Immunization: Mice are immunized subcutaneously or intramuscularly with a model antigen (e.g., ovalbumin, a specific viral or bacterial protein) either alone or formulated with the synthetic TLR4 agonist (e.g., CRX-527, GLA-SE). A control group receiving only the antigen and another receiving a known adjuvant (e.g., alum) are included.
-
Booster Immunizations: Booster immunizations are typically given 2-3 weeks after the primary immunization.
-
Blood Collection: Blood samples are collected from the mice at various time points (e.g., before immunization, and 1-2 weeks after each immunization).
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum are determined by ELISA.
-
Data Analysis: The antibody titers from the different treatment groups are compared to assess the adjuvant effect of the synthetic TLR4 agonist.
TLR4/MD-2 Binding Affinity Assay
This protocol provides a general method for assessing the binding of synthetic TLR4 agonists to the TLR4/MD-2 receptor complex.
-
Reagents: Recombinant human or murine TLR4 and MD-2 proteins are required. The synthetic TLR4 agonist is labeled with a fluorescent tag or used in a competition assay format.
-
Binding Assay: A common method is a competitive ELISA-based assay. Briefly, a known ligand for MD-2 is coated on a microplate. Recombinant MD-2 is then added in the presence of varying concentrations of the synthetic TLR4 agonist. The amount of MD-2 that binds to the coated ligand is detected using an anti-MD-2 antibody. A reduction in the signal indicates that the synthetic agonist is competing for binding to MD-2.
-
Alternative Methods: Other biophysical techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) can also be used to determine the binding affinity (KD) of the synthetic agonist to the TLR4/MD-2 complex directly.[8]
-
Data Analysis: The data are analyzed to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD), which are measures of the binding affinity.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of synthetic TLR4 agonists.
Caption: Workflow for comparing synthetic TLR4 agonists.
Conclusion
CRX-527 is a potent synthetic TLR4 agonist that effectively stimulates both the MyD88- and TRIF-dependent signaling pathways, leading to robust pro-inflammatory cytokine production. While direct quantitative comparisons with a broad range of other synthetic TLR4 agonists are limited in the current literature, the available data suggests that CRX-527 is a strong candidate for use as a vaccine adjuvant and immunomodulator. Its reduced toxicity compared to natural TLR4 ligands like LPS is a significant advantage.[1] Further head-to-head studies with other synthetic agonists such as GLA under standardized conditions are warranted to definitively establish a hierarchy of efficacy. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. invivogen.com [invivogen.com]
- 2. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 3. The synergistic effects of combining TLR ligand based adjuvants on the cytokine response are dependent upon p38/JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A new synthetic TLR4 agonist, GLA, allows dendritic cells targeted with antigen to elicit Th1 T cell immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel carboxylate-based glycolipids: TLR4 antagonism, MD-2 binding and self-assembly properties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic CRX 527 for Preclinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthetic CRX 527, a potent Toll-like receptor 4 (TLR4) agonist. For meaningful and reproducible preclinical research, a thorough characterization of the purity and activity of synthetic molecules like this compound is paramount. This document outlines key analytical and biological assays for purity determination and compares the performance of this compound with other common TLR4 agonists, namely Lipopolysaccharide (LPS) and Monophosphoryl Lipid A (MPL).
Introduction to this compound
This compound is a synthetic, non-toxic analog of lipid A, the immunostimulatory component of bacterial lipopolysaccharide.[1][2] It functions as a highly specific and potent agonist for TLR4, initiating pro-inflammatory signaling cascades.[3][4] Due to its favorable safety profile compared to LPS, this compound is a promising candidate for various research applications, including its use as a vaccine adjuvant, an immunostimulant, and a potential therapeutic agent for radiation damage and infectious diseases.[5][6][7][8]
Purity Assessment of Synthetic this compound
Ensuring the purity of synthetic this compound is critical to avoid confounding experimental results. A multi-pronged approach combining analytical chemistry and biological assays is recommended.
Analytical Purity: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is the gold standard for assessing the chemical purity of synthetic molecules like this compound. It separates the target compound from process-related impurities and degradation products. A typical purity specification for research-grade this compound is ≥90% as determined by UHPLC.[6]
Table 1: Comparison of Purity and Key Characteristics of TLR4 Agonists
| Feature | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPL) |
| Source | Synthetic | Bacterial (e.g., E. coli) | Bacterial (e.g., S. minnesota) |
| Typical Purity | ≥90% (UHPLC)[6] | Varies by extraction method | High purity achievable |
| Molecular Weight | ~1488 g/mol [6] | Highly variable | ~1745 g/mol (synthetic) |
| Toxicity | Significantly less toxic than LPS[6][8] | High, can induce septic shock | Detoxified derivative of LPS |
| CD14 Dependence | No[6] | Yes | Yes |
Biological Purity and Potency
Biological assays are essential to confirm the specific activity of this compound and to detect biologically relevant impurities that may not be apparent by analytical methods alone.
Table 2: Performance Comparison of TLR4 Agonists in Biological Assays
| Assay | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPL) |
| HEK-Blue™ hTLR4 Activation | Potent agonist[4] | Potent agonist | Potent agonist |
| In Vivo Neutrophil Recruitment | Robust response[9] | Comparable to lipo-CRX[9] | Less potent than this compound[9] |
| LAL Assay Reactivity | Low to no reactivity[6][9] | Strong reactivity[9] | Lower reactivity than LPS |
| In Vitro Cytokine Induction (e.g., TNF-α, IFN-γ) | Significant induction[10] | Strong induction | Potent induction |
Experimental Protocols
UHPLC Method for Purity Assessment of this compound
This protocol is a general method adapted from procedures for similar lipid A analogs and should be optimized for your specific instrumentation and this compound sample.
Objective: To determine the chemical purity of a synthetic this compound sample.
Materials:
-
This compound sample
-
UHPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample Diluent: Dimethyl sulfoxide (DMSO)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in DMSO to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50-95% B (linear gradient)
-
15-17 min: 95% B
-
17-17.1 min: 95-50% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
HEK-Blue™ hTLR4 Reporter Cell Assay
This assay quantifies the biological activity of this compound by measuring the activation of the TLR4 signaling pathway.
Objective: To determine the potency of this compound in activating human TLR4.
Materials:
-
HEK-Blue™ hTLR4 cells[11]
-
HEK-Blue™ Detection medium[11]
-
This compound, LPS (positive control), and test samples
-
Endotoxin-free water (negative control)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.[1]
-
Sample Preparation: Prepare serial dilutions of this compound, LPS, and test samples in sterile, endotoxin-free water.
-
Assay:
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of TLR4 activation.
Limulus Amebocyte Lysate (LAL) Assay
This assay is used to quantify endotoxin levels, which is crucial for assessing the potential for pyrogenic effects.
Objective: To determine the endotoxin concentration in a this compound sample.
Materials:
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water
-
Pyrogen-free tubes and pipette tips
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the CSE in LAL Reagent Water according to the kit manufacturer's instructions to generate a standard curve.[5]
-
Sample Preparation: Dilute the this compound sample in LAL Reagent Water.
-
Assay:
-
Data Analysis: Measure the color development (chromogenic) or turbidity (turbidimetric) using a plate reader. Calculate the endotoxin concentration in the this compound sample by comparing its absorbance to the standard curve.
Visualizing Key Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates TLR4, leading to downstream signaling through MyD88 and TRIF pathways.
Experimental Workflow for Purity Assessment
Caption: A comprehensive workflow for assessing the purity and potency of synthetic this compound.
Logical Relationship of TLR4 Agonists
Caption: The relationship between LPS, its active component Lipid A, and its derivatives/analogs.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. invivogen.com [invivogen.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. acciusa.com [acciusa.com]
- 7. Determining Whether Agonist Density or Agonist Number Is More Important for Immune Activation via Micoparticle Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRX-527 induced differentiation of HSCs protecting the intestinal epithelium from radiation damage [frontiersin.org]
- 9. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
- 11. invivogen.com [invivogen.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
Evaluating the Immunogenicity of CRX-527-Peptide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines, particularly those based on synthetic peptides, hinges on the inclusion of potent adjuvants to elicit a robust and durable immune response. CRX-527, a synthetic agonist of Toll-like receptor 4 (TLR4), has emerged as a promising adjuvant candidate. This guide provides an objective comparison of the immunogenicity of CRX-527-peptide conjugates with other alternatives, supported by experimental data.
Executive Summary
CRX-527 is a synthetic lipid A analog that activates the TLR4 signaling pathway, mimicking the immunostimulatory effects of lipopolysaccharide (LPS) but with significantly lower toxicity.[1] Covalently conjugating CRX-527 to peptide antigens has been shown to enhance vaccine efficacy by improving uptake by antigen-presenting cells (APCs), promoting their maturation, and ultimately leading to stronger T-cell activation and anti-tumor immunity compared to a simple mixture of the peptide and adjuvant.[2][3][4] This guide will delve into the comparative immunogenicity, underlying signaling pathways, and the experimental protocols used to evaluate these responses.
Data Presentation: Comparative Immunogenicity
The following tables summarize quantitative data on the immunogenicity of CRX-527-peptide conjugates and other commonly used adjuvants. It is important to note that the data is compiled from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Dendritic Cell (DC) Maturation
| Adjuvant Conjugate/Mixture | DC Maturation Marker (IL-12p40 production, pg/mL) | Antigen Uptake/Presentation (T-cell activation) | Data Source |
| CRX-527-Peptide Conjugate | ~1500 | Enhanced T-cell activation compared to mixture | Tondini et al., 2022[2][3] |
| CRX-527 + Peptide (Mixture) | ~1200 | Standard T-cell activation | Tondini et al., 2022[2][3] |
| MPLA | Strong IL-12p40 secretion | Not directly compared | Self-Adjuvanting Cancer Vaccines from Conjugation-Ready Lipid A Analogues and Synthetic Long Peptides |
| Alum | Weak IL-12p70 induction, promotes Th2 response | Not directly compared | Adjuvants for peptide-based cancer vaccines |
Table 2: In Vivo T-Cell Response
| Adjuvant Conjugate/Mixture | Antigen-Specific CD8+ T-cell Response (% of total CD8+ T-cells) | Polyfunctional T-cell Response (% IFNγ+/TNFα+ of CD8+ T-cells) | Data Source |
| CRX-527-Peptide Conjugate | Significantly higher than mixture | ~40% | Tondini et al., 2022[2][3] |
| CRX-527 + Peptide (Mixture) | Baseline | ~20% | Tondini et al., 2022[2][3] |
| CpG + Peptide | Induces strong, type 1 polarized CD4 cell response | IFN-γ dependent | Vaccination with tumor peptide in CpG adjuvant protects via IFN-gamma-dependent CD4 cell immunity |
| Poly-IC + Peptide + anti-CD40 | Up to 80% of CD8+ T-cells | Not specified | Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects |
Table 3: In Vivo Anti-Tumor Efficacy
| Adjuvant Conjugate/Mixture | Tumor Growth Control | Survival Benefit | Data Source |
| CRX-527-Peptide Conjugate | Significant delay in tumor growth | Enhanced survival | Tondini et al., 2022[2][3] |
| CRX-527 + Peptide (Mixture) | Moderate delay in tumor growth | Moderate survival | Tondini et al., 2022[2][3] |
| CpG + Peptide | Protective immunity | Not specified | Vaccination with tumor peptide in CpG adjuvant protects via IFN-gamma-dependent CD4 cell immunity |
Signaling Pathway of CRX-527
CRX-527 activates TLR4, which subsequently initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. This dual activation leads to a broad inflammatory response, including the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs, which are crucial for the initiation of an adaptive immune response.[1]
References
Safety Operating Guide
Navigating the Disposal of CRX 527: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the synthetic lipid A analog, CRX 527, is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure responsible waste management for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the safety profiles of structurally and functionally similar compounds, such as Monophosphoryl lipid A (MPLA), a conservative and safety-conscious disposal protocol can be established. It is imperative that these procedures are implemented in conjunction with a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Summary of Safety and Disposal Information for Similar Compounds
The following table summarizes key safety and disposal information gathered from the Safety Data Sheets of related synthetic lipid A analogs. This data should be used as a guide for handling and disposing of this compound.
| Parameter | Information from Similar Compounds (e.g., Monophosphoryl lipid A) | Recommended Practice for this compound |
| Hazard Classification | May cause respiratory irritation. May cause damage to organs through single or repeated exposure[1]. Some analogs are classified as not hazardous[2]. | Treat as a potentially hazardous chemical. Avoid generating dust or aerosols. |
| Primary Route of Exposure | Inhalation, skin contact, eye contact[1]. | Use appropriate personal protective equipment (PPE) to prevent exposure. |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area[1]. Wash hands thoroughly after handling[1]. | Handle in a chemical fume hood. Wear standard laboratory PPE. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Respiratory protection if dust is generated[1][2]. | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. |
| Extinguishing Media | Water spray, dry chemical, foam, carbon dioxide[1][3]. | Use an appropriate fire extinguisher for the surrounding fire. |
| Disposal Method | Dispose of contents/container in accordance with local, state, and federal regulations[1]. | Dispose of as hazardous chemical waste through your institution's EHS program. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
Safety glasses with side shields or chemical splash goggles.
-
A buttoned lab coat.
-
2. Decontamination of Surfaces and Equipment:
-
For minor spills or routine cleaning of contaminated surfaces (e.g., benchtops, glassware, spatulas), use a 70% ethanol solution followed by a suitable laboratory detergent.
-
Wipe the area thoroughly, ensuring all visible residue is removed.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
3. Management of Unused or Waste this compound (Solid):
-
Do not dispose of solid this compound in the regular trash.
-
Carefully transfer any unused or waste solid material into a designated, labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's EHS department.
4. Management of this compound Solutions:
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.
-
The container should be leak-proof and made of a material compatible with the solvent used (e.g., glass for organic solvents).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
5. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Non-sharps: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag or container.
6. Final Disposal:
-
Store all hazardous waste containers in a designated, secure area until they are collected by your institution's EHS personnel.
-
Follow all institutional procedures for hazardous waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step pathway for decontaminating surfaces exposed to this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific policies and EHS department for guidance tailored to your laboratory's needs.
References
Essential Safety and Logistical Guidance for Handling CRX-527
Disclaimer: A publicly available Safety Data Sheet (SDS) for CRX-527 could not be located. The following information is based on the product information available from suppliers and general safety principles for handling potent, synthetic biological-response modifiers in a laboratory setting. This guidance is intended to supplement, not replace, the official SDS which should be obtained from the supplier before any handling of this compound.
CRX-527 is a synthetic analog of lipid A and a potent Toll-like receptor 4 (TLR4) agonist.[1] As such, it is a biologically active substance that requires careful handling to avoid unintended immune stimulation. It is typically supplied as a clear, lipidic film.[1]
Physical and Chemical Properties of CRX-527
| Property | Value | Source |
| Chemical Formula | C₈₁H₁₅₁N₂O₁₉P | InvivoGen |
| Molecular Weight | 1488.07 g/mol | InvivoGen |
| Appearance | Clear lipidic film | InvivoGen |
| Solubility | 1 mg/mL in DMSO | InvivoGen |
| Storage | -20°C for long-term storage | InvivoGen |
Personal Protective Equipment (PPE)
Due to its biological activity, appropriate personal protective equipment must be worn at all times when handling CRX-527 to prevent accidental exposure.
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for non-volatile solids, but may be necessary if aerosolization is possible. |
Operational Plan: Reconstitution and Handling
The following is a general protocol for the reconstitution and handling of CRX-527.
Materials:
-
Vial of CRX-527
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of CRX-527 to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution. The solution should be clear and colorless.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C.
Caption: Workflow for the safe handling of CRX-527.
Disposal Plan
All materials that have come into contact with CRX-527, including pipette tips, tubes, and gloves, should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Unused CRX-527 solution | Collect in a designated, sealed waste container. Label as hazardous chemical waste. |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste bag. |
| Contaminated PPE | Dispose of in the appropriate laboratory waste stream. |
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Signaling Pathway
CRX-527 functions as a TLR4 agonist, initiating a signaling cascade that leads to the activation of the innate immune system.[1]
Caption: Simplified TLR4 signaling pathway initiated by CRX-527.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
